2-Bromo-6-methylisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFXQHPZSOCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271268 | |
| Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-89-1 | |
| Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-6-methylisonicotinaldehyde - A Versatile Building Block for Drug Discovery
CAS Number: 1060805-89-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-methylisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a strategically placed bromine atom, and a methyl group on a pyridine scaffold, makes it a valuable precursor for the synthesis of diverse molecular architectures for drug discovery programs.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the IUPAC name 2-bromo-6-methylpyridine-4-carbaldehyde. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 1060805-89-1[1][2] |
| Molecular Formula | C₇H₆BrNO[2] |
| Molecular Weight | 200.03 g/mol [1][2] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde |
| SMILES | O=Cc1cc(Br)nc(C)c1[2] |
| Appearance | Off-white to yellow solid (typical) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound can be achieved in a three-step sequence starting from the commercially available 2-Amino-6-methylpyridine. The synthetic pathway involves the Sandmeyer-type bromination of the corresponding aminopyridine to form 2-bromo-6-methylpyridine, followed by functionalization at the 4-position to introduce the aldehyde group. A common strategy for the latter is the introduction of a hydroxymethyl group and its subsequent oxidation.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This protocol is adapted from a standard procedure for the synthesis of 2-bromopyridines from 2-aminopyridines.
-
Materials: 2-Amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, add 2-Amino-6-methylpyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to -10 °C to -5 °C.
-
Slowly add 48% HBr (approx. 5-6 mL per gram of starting material).
-
To this stirred mixture, add liquid bromine (approx. 1.4 eq) dropwise, maintaining the temperature below -5 °C. Stir for 1.5 hours.[3]
-
Prepare a solution of sodium nitrite (approx. 2.7 eq) in water and add it dropwise to the reaction mixture, keeping the temperature below -5 °C. Stir for another 1.5 hours.[3]
-
Prepare a cold solution of sodium hydroxide in water and add it slowly to the reaction mixture to neutralize the acid, ensuring the temperature does not exceed 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylpyridine as an oil.[3]
-
Step 2: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol
This step would typically involve a Grignard reaction or lithiation of 2-bromo-6-methylpyridine followed by reaction with a formaldehyde equivalent. However, a more direct route starting from a different precursor is often used to synthesize this intermediate. For the purpose of this guide, we will assume the availability of this intermediate, which can be sourced from commercial suppliers.
Step 3: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to this compound
The oxidation of the primary alcohol to the aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Manganese dioxide is a common and effective reagent for the oxidation of benzylic and heterocyclic alcohols.
-
Materials: (2-Bromo-6-methylpyridin-4-yl)methanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).
-
Procedure:
-
To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq by weight).[4]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the activity of the MnO₂.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.
-
Key Synthetic Applications and Experimental Protocols
The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes this compound a versatile intermediate for creating diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a handle for introducing various substituents onto the pyridine ring via well-established cross-coupling reactions.
a) Suzuki-Miyaura Coupling
This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters.
-
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium fluoride (2-3 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled product.
-
b) Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of amino groups.
-
General Protocol:
-
Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq).
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Seal the vessel and heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Reactions of the Aldehyde Group
The aldehyde functionality provides a gateway for numerous chemical transformations.
a) Reductive Amination
A powerful method for synthesizing amines from aldehydes.
-
General Protocol:
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), to the mixture. Acetic acid may be added as a catalyst.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
b) Reduction to an Alcohol
The aldehyde can be easily reduced to the corresponding primary alcohol.
-
General Protocol:
-
Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry, concentrate, and purify the resulting alcohol.
-
Visualization of Synthetic Utility
While this compound is not directly implicated in a specific signaling pathway, its importance lies in its role as a versatile scaffold for generating libraries of compounds for biological screening. The following diagram illustrates the synthetic workflow and the diversity of structures that can be accessed from this key intermediate.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds in the field of drug discovery. Its strategic placement of reactive functional groups allows for the facile generation of diverse chemical libraries through well-established synthetic transformations. This guide provides essential technical information and detailed protocols to aid researchers in leveraging the full potential of this important synthetic intermediate.
References
Technical Guide: Physicochemical Properties of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylisonicotinaldehyde is a substituted pyridine derivative with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the isonicotinaldehyde scaffold provides multiple reaction sites for molecular elaboration. A thorough understanding of its physical properties is crucial for its effective use in research and development, including reaction design, process scale-up, and formulation.
This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimentally determined properties for this specific compound in publicly accessible literature, this guide also includes data for structurally related compounds to provide valuable estimations. Furthermore, standardized experimental protocols for determining key physical properties are detailed to enable researchers to ascertain these values in-house.
Core Physical Properties
The fundamental physical properties of a compound are essential for its handling, characterization, and application in chemical synthesis.
General Information
| Property | Value | Source |
| CAS Number | 1060805-89-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Purity | ≥97% (commercially available) | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Quantitative Physical Data
| Property | This compound (Predicted/Estimated) | 2-Bromo-3-methylpyridine (for comparison) | 2-Bromo-6-methylbenzoic acid (for comparison) |
| Melting Point (°C) | Data not available | Not applicable (liquid at room temp.) | 108-112 |
| Boiling Point (°C) | Data not available | 216-221 | Not applicable (solid) |
| Density (g/mL) | Data not available | 1.54-1.55 | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Note: The provided data for related compounds are for estimation purposes only and may not accurately reflect the properties of this compound.
Experimental Protocols
For researchers requiring precise physical data, the following standard experimental protocols can be employed.
Determination of Melting Point
The melting point is a critical indicator of a solid compound's purity.[3][4][5]
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the solid transitions to a liquid is observed.[3]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[6]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).[7]
Determination of Boiling Point
The boiling point is a key characteristic of a liquid compound.[8][9][10][11]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method involves observing the temperature at which a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid.[12]
Apparatus:
-
Thiele tube or other suitable heating bath[12]
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer and immerse them in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12]
Determination of Density
Density is the mass per unit volume of a substance.[13][14]
Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[14]
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance
-
Thermometer
Procedure:
-
Carefully clean and dry a pycnometer or small volumetric flask.
-
Weigh the empty, dry flask on an analytical balance (m1).
-
Fill the flask with the liquid sample up to the calibration mark, ensuring there are no air bubbles.
-
Weigh the flask with the sample (m2).
-
Record the temperature of the sample.
-
The mass of the sample is m = m2 - m1.
-
The volume of the sample is the calibrated volume of the flask (V).
-
Calculate the density (ρ) using the formula: ρ = m/V.
Determination of Solubility
Solubility provides insights into the polarity of a molecule and is crucial for reaction solvent selection and purification methods like crystallization and extraction.[15][16][17][18][19]
Principle: A small, known amount of the solute is added to a known volume of a solvent, and the mixture is observed for dissolution.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane, diethyl ether).
-
Agitate the mixtures vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed to determine the concentration of the dissolved solute.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.
Caption: A flowchart illustrating the logical progression for obtaining and characterizing the physical properties of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. athabascau.ca [athabascau.ca]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. chm.uri.edu [chm.uri.edu]
- 15. scribd.com [scribd.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. quora.com [quora.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-methylisonicotinaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, detailed synthetic and reaction protocols, and its role as a key intermediate in the synthesis of more complex molecules.
Core Molecular Data
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom, a methyl group, and an aldehyde functional group. These features make it a highly reactive and adaptable intermediate for a variety of chemical transformations.
| Property | Value | Source(s) |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Molecular Formula | C₇H₆BrNO | [2] |
| CAS Number | 1060805-89-1 | [1][2] |
| Canonical SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |
| InChI Key | IVTFXQHPZSOCIK-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be approached through several routes. Below are detailed protocols for a plausible two-step synthesis from a commercially available precursor and a key cross-coupling reaction.
Synthesis of this compound
This synthesis involves the bromination of a methyl-substituted pyridine ring followed by the oxidation of a methyl group to an aldehyde. A more direct approach involves the selective oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol
This method is based on the selective oxidation of a primary alcohol to an aldehyde, a common and high-yielding transformation in organic synthesis.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Oxidant Addition: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or use a TEMPO-catalyzed oxidation system for higher selectivity and milder conditions.[3][4][5] For a TEMPO-catalyzed reaction, add TEMPO (0.1 eq) and a co-oxidant like (diacetoxyiodo)benzene (IBD) (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][6][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand, and a base such as K₂CO₃ (2.0 eq) or KF (3.0 eq).[7][8]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[8]
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Chemical Reactivity and Synthetic Utility
The dual reactivity of the bromine atom and the aldehyde group makes this compound a valuable synthetic intermediate.[1]
-
Reactions at the Bromine Atom: The bromine can be substituted through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination) to introduce diverse functionalities.[1]
-
Reactions of the Aldehyde Group: The aldehyde can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or condensation with amines to form Schiff bases.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
References
- 1. This compound | 1060805-89-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Aldehydes with Pyridinium Chromates [erowid.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 2-Bromo-6-methylisonicotinaldehyde, a valuable intermediate in pharmaceutical and materials science research. The presented methodology is a composite of established chemical transformations, providing a comprehensive protocol for its preparation from commercially available starting materials. This document includes detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow to aid in laboratory-scale production.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. The presence of a bromine atom, a methyl group, and an aldehyde functionality on the isonicotinic acid scaffold offers multiple reaction sites for further chemical modifications. This versatility makes it a key intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide outlines a robust multi-step synthesis, commencing with the preparation of 2-bromo-6-methylpyridine, followed by side-chain bromination and subsequent conversion to the target aldehyde.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-bromo-6-methylpyridine. This is followed by the bromination of the methyl group, and finally, the conversion of the resulting benzylic bromide to the desired aldehyde.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This procedure details the synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction.
Methodology:
-
To a stirred solution of 48% hydrobromic acid (170 mL) in a 1 L round-bottom flask, add 2-amino-6-methylpyridine (31 g, 286.6 mmol).
-
Cool the resulting mixture to -10 °C using an ice-salt bath.
-
Slowly add bromine (40 mL) dropwise over 40 minutes, maintaining the temperature at -5 °C. Stir the orange-colored mixture for an additional 1.5 hours at this temperature.
-
Prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.
-
Prepare a cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) and add it dropwise to the reaction mixture, keeping the internal temperature below 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether (8 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 2-Bromo-6-methylpyridine | 31 | 45 | 95 |
Table 1: Quantitative data for the synthesis of 2-Bromo-6-methylpyridine.
Step 2: Side-Chain Bromination of 2-Bromo-6-methylpyridine
This protocol describes the bromination of the methyl group of 2-bromo-6-methylpyridine. This reaction typically yields a mixture of mono- and di-brominated products.
Methodology:
-
In a 250 mL reaction flask, combine 2-bromo-6-methylpyridine (17.2 g, 0.1 mol), dichloromethane (34.4 mL), and water (34.4 mL).
-
Cool the mixture to 10 °C in an ice-water bath with vigorous stirring.
-
Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.
-
After cooling, adjust the pH of the mixture to 7-8 with a suitable base.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine. This mixture is often used in the next step without further purification.
Step 3: Synthesis of this compound
This final step involves the conversion of the brominated side chain to an aldehyde via the Sommelet reaction.
Methodology:
-
Dissolve the mixture of brominated products from the previous step in ethanol.
-
Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting 2-bromo-6-methylpyridine.
-
Heat the reaction mixture to 40 °C and stir for 12 hours.
-
After the formation of the quaternary ammonium salt, add a mixture of acetic acid and concentrated sulfuric acid to the reaction system.
-
Heat the mixture to 80-100 °C for 3-5 hours to facilitate hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography to obtain this compound.
Key Reaction Pathways
The core chemical transformations involved in this synthesis are the diazotization and bromination of an aminopyridine, free-radical side-chain bromination, and the Sommelet reaction.
Figure 2: Key reaction pathways in the synthesis.
Characterization Data (Predicted)
While specific experimental data for the final product and intermediates were not fully available in the cited literature, the following table provides predicted and known data for the key compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Predicted ¹H NMR Signals (ppm, CDCl₃) |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Solid | 7.3 (t), 6.4 (d), 6.2 (d), 4.5 (s, br), 2.4 (s) |
| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | Oil | 7.4 (t), 7.1 (d), 7.0 (d), 2.5 (s) |
| 2-Bromo-6-(bromomethyl)pyridine | C₆H₅Br₂N | 250.92 | Solid | 7.5 (t), 7.3 (d), 7.2 (d), 4.5 (s) |
| This compound | C₇H₆BrNO | 200.03 | Solid | 10.1 (s), 7.8 (s), 7.7 (s), 2.7 (s) |
Table 2: Physicochemical and predicted spectroscopic data.
Conclusion
The synthetic route detailed in this guide provides a comprehensive and actionable protocol for the laboratory-scale synthesis of this compound. By leveraging well-established reactions and providing clear procedural steps, this document aims to facilitate the work of researchers in drug discovery and materials science who require this versatile chemical intermediate. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.
Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
2-Bromo-6-methylisonicotinaldehyde is a solid at room temperature and should be stored at 4°C under a nitrogen atmosphere.[2] Its key identifiers and computed chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1060805-89-1 | [2] |
| Molecular Formula | C₇H₆BrNO | [2] |
| Molecular Weight | 200.03 g/mol | [2] |
| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |
| TPSA | 29.96 Ų | [2] |
| LogP | 1.965 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the aldehyde group, and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Singlet | 1H | Aromatic proton (H-5) |
| ~7.6 | Singlet | 1H | Aromatic proton (H-3) |
| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show seven distinct carbon signals, corresponding to each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~162 | Aromatic carbon (C-6) |
| ~151 | Aromatic carbon (C-2) |
| ~145 | Aromatic carbon (C-4) |
| ~128 | Aromatic carbon (C-5) |
| ~125 | Aromatic carbon (C-3) |
| ~25 | Methyl carbon (-CH₃) |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2980 | Weak-Medium | Methyl C-H stretch |
| ~1710 | Strong | Aldehyde C=O stretch |
| ~1550-1600 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1450 | Medium | Methyl C-H bend |
| ~1200 | Medium-Strong | C-Br stretch |
| ~800-900 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data
In mass spectrometry with electron ionization (EI), the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Predicted Relative Abundance | Assignment |
| 201 | ~50% | [M+2]⁺ molecular ion (with ⁸¹Br) |
| 199 | ~50% | [M]⁺ molecular ion (with ⁷⁹Br) |
| 170/172 | Variable | [M-CHO]⁺ |
| 120 | Variable | [M-Br]⁺ |
| 91 | Variable | [M-Br-CHO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent ion and the fragmentation pattern to confirm the molecular weight and structure.
Synthetic Utility and Reactivity
This compound is a valuable building block due to its dual reactivity. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations.[1]
Figure 1: Key synthetic transformations of this compound.
Conclusion
This compound is a synthetically attractive intermediate for developing novel chemical entities. This guide provides a foundational understanding of its predicted spectroscopic properties, which can serve as a benchmark for researchers working with this compound. The outlined experimental protocols offer a starting point for its characterization, and the reactivity map highlights its potential in diverse synthetic applications, particularly in the fields of medicinal chemistry and materials science. Further experimental work is required to fully elucidate and publish the definitive spectroscopic data for this compound.
References
2-Bromo-6-methylisonicotinaldehyde solubility in organic solvents
An in-depth technical guide on the solubility and synthesis of 2-Bromo-6-methylisonicotinaldehyde for researchers, scientists, and drug development professionals.
Core Topic: this compound
This technical guide provides a detailed overview of this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's chemical characteristics, a plausible synthetic route with a corresponding workflow diagram, and a general experimental protocol for determining its solubility in organic solvents.
Chemical Profile
This compound is a multifunctional molecule featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde group. This combination of functional groups makes it a versatile synthetic intermediate. The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines.
Solubility in Organic Solvents
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)
| Organic Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in an organic solvent involves the preparation of a saturated solution followed by the quantification of the dissolved solute.
Materials:
-
This compound (≥97% purity)
-
Analytical grade organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The mixture is then agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The saturated solution is centrifuged to pellet the excess solid. A precise aliquot of the clear supernatant is carefully removed and diluted with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: The concentration of this compound in the diluted sample is determined using a calibrated HPLC method. A calibration curve is generated using standard solutions of the compound at known concentrations.
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be inferred from established pyridine chemistry. A common approach involves the selective functionalization of a suitable pyridine precursor. The following workflow diagram illustrates a potential synthetic pathway starting from 2,6-dibromopyridine.
This proposed pathway involves an initial selective methylation of 2,6-dibromopyridine, followed by N-oxidation to activate the 4-position of the pyridine ring for subsequent functionalization and rearrangement to introduce a hydroxymethyl group. The final step is the oxidation of the alcohol to the desired aldehyde. Each of these steps represents a standard transformation in organic synthesis.
The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide
A Versatile Synthetic Intermediate in Modern Chemistry
This compound, with the IUPAC name 2-bromo-6-methylpyridine-4-carbaldehyde, is a trifunctional molecule featuring a pyridine ring, a bromine atom, a methyl group, and an aldehyde group.[1] This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-6-methylisonicotinaldehyde is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1060805-89-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde | [1] |
| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |
| logP | 1.96502 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom provides a handle for various cross-coupling reactions, while the aldehyde group can undergo a multitude of transformations.
Synthetic Workflow
The synthesis of this compound can be conceptualized through a retro-synthetic approach, starting from the target molecule and working backward to simpler, commercially available starting materials. A plausible synthetic workflow is outlined below.
Caption: Retrosynthetic and forward synthesis pathways for this compound.
Key Reactions
The reactivity of this compound is dominated by the chemistry of the pyridine ring, the bromine substituent, and the aldehyde group.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 2-Bromo-6-methylisonicotinaldehyde (CAS No. 1060805-89-1), a key building block in pharmaceutical and agrochemical research. Due to its potential hazards, strict adherence to safety guidelines is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, recommended handling procedures, and emergency protocols associated with this compound.
Hazard Identification and Classification
Based on the data for its isomer, this compound should be treated as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The following table summarizes the anticipated GHS classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
GHS07: Exclamation Mark
Signal Word: Warning
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1060805-89-1 | ChemScene[1] |
| Molecular Formula | C₇H₆BrNO | ChemScene[1] |
| Molecular Weight | 200.03 g/mol | ChemScene[1] |
| Storage Temperature | 4°C | ChemScene[1] |
| Storage Conditions | Store under nitrogen | ChemScene[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to meticulous experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the operator.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use only non-sparking tools, especially when handling larger quantities.
-
Ground all equipment when transferring the substance to prevent static discharge.
Storage Procedures
Proper storage is essential to maintain the stability of the compound and prevent accidents.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
As recommended, store at 4°C under a nitrogen atmosphere to prevent degradation.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposure or spills.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: A logical workflow for the safe handling of this compound.
This technical guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with institution-specific safety protocols and a thorough review of the most up-to-date Safety Data Sheet. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any questions or concerns.
References
A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals
An in-depth examination of the nomenclature, physicochemical properties, synthesis, and analytical methodologies for 2-Bromo-6-methylisonicotinaldehyde (CAS RN: 1060805-89-1), a versatile pyridine-based building block in medicinal chemistry and materials science.
This technical guide provides a thorough overview of this compound, a heterocyclic aldehyde of significant interest to researchers and professionals in drug development and chemical synthesis. The document details its alternative names, summarizes its key quantitative data, provides an experimental protocol for its synthesis, and outlines its chemical reactivity, which is crucial for its application as a versatile synthetic intermediate.
Nomenclature and Alternative Names
This compound is a pyridine derivative with a bromine atom at the 2-position, a methyl group at the 6-position, and a formyl group (aldehyde) at the 4-position. Due to the conventions of chemical nomenclature, this compound is known by several alternative names. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in a research and development setting.
The most systematic and universally recognized name is its IUPAC name: 2-bromo-6-methylpyridine-4-carbaldehyde [1]. Other commonly encountered synonyms in chemical catalogs and scientific literature include:
-
2-Bromo-6-methyl-4-pyridinecarboxaldehyde
-
4-Formyl-2-bromo-6-methylpyridine
It is important to distinguish this compound from its isomers, such as 5-Bromo-2-methylisonicotinaldehyde (CAS RN: 1060810-15-2), where the bromine atom is at the 5-position.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Registry Number | 1060805-89-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |
| LogP (calculated) | 1.96502 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Note: Experimental data such as melting point, boiling point, and specific spectroscopic peak assignments are not widely reported in publicly available literature and would typically be determined empirically in a laboratory setting.
Experimental Protocol: Synthesis of this compound
The following is a detailed, multi-step experimental protocol for the synthesis of this compound, adapted from patent literature. This pathway involves the initial bromination of a pyridine precursor followed by a Sommelet-type reaction.
Materials and Reagents
-
2-Bromo-6-methylpyridine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Liquid Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (C₂H₅OH)
-
Urotropine (Hexamethylenetetramine)
-
Hydrochloric Acid (HCl) or other suitable acid for hydrolysis
Step-by-Step Procedure
Step 1: Bromination of 2-Bromo-6-methylpyridine
-
In a suitable reaction vessel, charge 2-bromo-6-methylpyridine, dichloromethane, and water.
-
Cool the mixture to 10-20 °C using an ice-water bath with vigorous stirring.
-
Slowly add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 10-20 °C. The molar ratio of 2-bromo-6-methylpyridine to bromine is typically 1:3.
-
After the addition is complete, warm the reaction mixture to 40-60 °C and maintain for 8-12 hours.
-
Upon completion of the reaction, cool the mixture and neutralize it by adjusting the pH to 7-8 with a sodium bicarbonate solution.
-
Extract the organic layer containing a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine.
Step 2: Formation of the Urotropine Salt
-
To the mixture obtained from Step 1, add ethanol.
-
Add urotropine to the ethanolic solution and stir the reaction mixture. This leads to the formation of a quaternary ammonium salt.
Step 3: Hydrolysis to the Aldehyde
-
To the reaction mixture from Step 2, add an acid (e.g., hydrochloric acid) to facilitate hydrolysis of the urotropine salt.
-
The hydrolysis reaction yields the final product, 2-bromo-6-formylpyridine (this compound).
-
The final product can be purified using standard techniques such as column chromatography.
Chemical Reactivity and Synthetic Utility
This compound is a valuable synthetic intermediate due to the presence of two reactive functional groups: the bromine atom and the aldehyde group. This dual reactivity allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.
Reactions at the Bromine Position
The bromine atom on the electron-deficient pyridine ring is susceptible to various nucleophilic aromatic substitution and cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 2-position. Key transformations include:
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to form carbon-carbon bonds.
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: Palladium and copper-catalyzed coupling with terminal alkynes.
Reactions of the Aldehyde Group
The aldehyde functional group is a gateway to numerous chemical transformations, including:
-
Oxidation: Conversion to a carboxylic acid using oxidizing agents.
-
Reduction: Reduction to a primary alcohol using reducing agents like sodium borohydride.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
-
Condensation Reactions: Formation of imines (Schiff bases) upon reaction with primary amines.
Logical Workflow for Synthetic Applications
The dual reactivity of this compound allows for a logical and stepwise approach to the synthesis of complex molecules. The following diagram illustrates a general synthetic workflow.
Caption: Synthetic pathways from this compound.
This guide serves as a foundational resource for researchers and drug development professionals working with this compound. The information provided on its nomenclature, properties, synthesis, and reactivity will aid in its effective utilization as a key building block in the design and synthesis of novel chemical entities.
References
Navigating the Stability of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-6-methylisonicotinaldehyde, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and chemical principles to ensure the integrity of this versatile compound in the laboratory.
Core Stability Profile
This compound (CAS No. 1060805-89-1) is a substituted pyridine derivative whose stability is primarily influenced by its aldehyde and bromo-pyridine functionalities. While specific, publicly available quantitative stability studies on this compound are limited, its chemical structure provides clear indicators for its handling and storage. The primary degradation pathways are anticipated to be oxidation and reactions associated with the aldehyde group.
Summary of Key Stability and Storage Parameters
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | 4°C | [1] |
| Storage Atmosphere | Under an inert atmosphere (e.g., Nitrogen) | [1] |
| Light Sensitivity | Assumed to be light-sensitive; store in amber vials or in the dark. | |
| Moisture Sensitivity | Assumed to be sensitive to moisture; store in a tightly sealed container in a dry environment. | |
| Incompatible Materials | Strong oxidizing agents, strong bases, and potentially strong acids. |
Understanding the Factors Affecting Stability
The stability of this compound is governed by several key factors inherent to its molecular structure. Understanding these factors is crucial for preventing degradation and ensuring the reliability of experimental outcomes.
Recommended Handling and Storage Workflow
To maintain the purity and stability of this compound, a strict handling and storage protocol is recommended. The following workflow outlines the best practices from receipt of the compound to its use in experiments.
Experimental Protocols: General Guidance for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (3%)
-
Calibrated HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and to detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize any significant degradation products using techniques such as HPLC-MS and NMR.
-
Conclusion
The stability of this compound is critical for its successful application in research and development. Adherence to the storage conditions of 4°C under an inert atmosphere is paramount. While detailed degradation kinetics are not yet established, an understanding of its inherent chemical reactivity allows for the implementation of robust handling procedures that will safeguard its integrity. Researchers are encouraged to perform their own stability assessments, particularly when the compound is to be used in sensitive applications or after prolonged storage.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-Bromo-6-methylisonicotinaldehyde with various arylboronic acids. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-6-methyl-substituted pyridine-4-carbaldehydes, which are valuable scaffolds in drug discovery and for the development of functional organic materials.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section outlines a general and a microwave-assisted protocol for the Suzuki coupling of this compound.
General Experimental Protocol
A recommended procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst like PdCl₂(dppf) (0.1 equiv.).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product using standard procedures as described in the general protocol.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical results for similar substrates.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₂CO₃ | DMF | 110 | 6 | 70-80 |
| 5 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 18 | 80-90 |
Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
References
Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse pyridine derivatives utilizing 2-Bromo-6-methylisonicotinaldehyde as a versatile starting material. The methodologies focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 2-position of the pyridine ring, yielding novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in synthetic organic chemistry. Its structure incorporates a bromine atom, which serves as a reactive handle for cross-coupling reactions, and an aldehyde functionality, which can be further modified through various transformations. This dual reactivity allows for the construction of a diverse library of substituted pyridine derivatives. Pyridine and its derivatives are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.[1][2]
Synthetic Applications
This document outlines the synthesis of three classes of pyridine derivatives from this compound:
-
2-Aryl-6-methylisonicotinaldehydes via Suzuki-Miyaura Coupling
-
2-Alkynyl-6-methylisonicotinaldehydes via Sonogashira Coupling
-
2-Amino-6-methylisonicotinaldehydes via Buchwald-Hartwig Amination
The following sections provide detailed experimental protocols and tabulated data for representative reactions.
Data Presentation
Table 1: Summary of Synthesized Pyridine Derivatives
| Derivative Class | Example Compound | Reagents | Catalyst System | Base | Solvent | Yield (%) |
| 2-Aryl | 2-(4-Methoxyphenyl)-6-methylisonicotinaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 89%[3] |
| 2-Alkynyl | 2-(Phenylethynyl)-6-methylisonicotinaldehyde | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 74%[4] |
| 2-Amino | N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine) | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOBuᵗ | Toluene | 60%[5] |
Experimental Protocols
Synthesis of 2-(4-Methoxyphenyl)-6-methylisonicotinaldehyde via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: [3]
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Yield: 89%[3]
Synthesis of 2-(Phenylethynyl)-6-methylisonicotinaldehyde via Sonogashira Coupling
This protocol details the synthesis of a 2-alkynylpyridine derivative through the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure: [4]
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Expected Yield: 74%[4]
Synthesis of N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine) via Buchwald-Hartwig Amination
This protocol describes the amination of a related bromopyridine, 2-bromo-6-methylpyridine, with a diamine, providing a template for the amination of this compound.
Materials:
-
2-Bromo-6-methylpyridine (as a model for this compound)
-
(+/-)-trans-1,2-Diaminocyclohexane
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Toluene, anhydrous
-
Standard Schlenk line or glovebox equipment
Procedure: [5]
-
In a Schlenk flask under an inert atmosphere, combine 2-bromo-6-methylpyridine (18 mmol), (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and sodium tert-butoxide (25 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the resulting mixture with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from pentane/diethyl ether to obtain the purified compound.
Expected Yield: 60%[5]
Visualizations
Synthetic Workflow
Caption: Synthetic routes to pyridine derivatives.
Potential Antimicrobial Mechanism of Action
Many pyridine derivatives exhibit antimicrobial activity by interfering with essential cellular processes in bacteria and fungi. A potential mechanism involves the inhibition of key enzymes required for cell wall biosynthesis or DNA replication.
Caption: Potential antimicrobial action of pyridine derivatives.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes: 2-Bromo-6-methylisonicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylisonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique trifunctional nature, featuring a reactive bromine atom, a nucleophilic aldehyde group, and a methyl-substituted pyridine core, makes it an invaluable scaffold for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, and the strategic placement of the bromo and formyl groups allows for sequential and diverse functionalization, enabling the exploration of broad chemical space in drug discovery programs.
This compound serves as a key intermediate in the synthesis of various therapeutic agents, most notably kinase inhibitors. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the introduction of aryl, heteroaryl, and amino substituents.[1] Concurrently, the aldehyde functionality can be readily transformed into a variety of other groups through oxidation, reduction, or reductive amination, further expanding the molecular diversity of the resulting compounds.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the development of kinase inhibitors, particularly targeting p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.
The synthesis of p38 MAP kinase inhibitors often involves the use of this compound as a central scaffold. The synthetic strategy typically leverages the bromine atom for a Suzuki-Miyaura coupling to introduce a key aromatic or heteroaromatic moiety, which often interacts with the hinge region of the kinase. The aldehyde group can then be further modified, for example, through reductive amination, to introduce side chains that occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Key Synthetic Transformations and Protocols
The utility of this compound in medicinal chemistry is primarily realized through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the pyridine ring and a boronic acid or ester. This reaction is instrumental in constructing biaryl and heteroaryl structures, which are common features of kinase inhibitors.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl- or heteroarylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst and degas the mixture for an additional 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60-95 | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 74-91 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This reaction is crucial for introducing diverse amino substituents that can form key hydrogen bond interactions within the target protein.
Representative Protocol for Buchwald-Hartwig Amination:
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide | Aromatic Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 61-92 | [4] |
| 2-Bromopyridine | Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98 | [5] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the p38 MAP kinase signaling pathway, a target for inhibitors synthesized from this compound, and a general experimental workflow for the synthesis and evaluation of these inhibitors.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
References
- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Bromo-6-methylisonicotinaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylisonicotinaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its unique structural features, including a reactive bromine atom and an aldehyde functional group on a pyridine core, allow for diverse chemical modifications to generate potent and selective drug candidates. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.
This document provides detailed application notes and protocols for the proposed synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4][5] The synthetic strategy leverages key chemical transformations, including the Suzuki-Miyaura coupling and reductive amination, to construct a molecule designed for potent and selective inhibition.
Target Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
Proposed Kinase Inhibitor Synthesis
The following section outlines a hypothetical multi-step synthesis of a PI3Kα inhibitor, designated as Hypothetical Inhibitor A , starting from this compound.
Synthetic Workflow
Figure 2: Proposed Synthetic Workflow for Hypothetical Inhibitor A.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This step involves a palladium-catalyzed cross-coupling reaction to introduce an aryl group at the 2-position of the pyridine ring, a common feature in many kinase inhibitors.
-
Reaction: this compound + (4-methoxyphenyl)boronic acid → 2-(4-methoxyphenyl)-6-methylisonicotinaldehyde (Intermediate 1)
-
Reagents and Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
-
Step 2: Reductive Amination
The aldehyde group of Intermediate 1 is converted to an amine, which can serve as a key interaction point with the target kinase or as a handle for further functionalization.
-
Reaction: Intermediate 1 + 3-aminopiperidine → (S)-1-((2-(4-methoxyphenyl)-6-methylpyridin-4-yl)methyl)piperidin-3-amine (Intermediate 2)
-
Reagents and Materials:
-
Intermediate 1
-
(S)-3-aminopiperidine dihydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add (S)-3-aminopiperidine dihydrochloride (1.1 eq) and triethylamine (2.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 2.
-
Step 3: Final Modification (Acylation)
The final step involves the acylation of the primary amine of Intermediate 2 to introduce a moiety that can form key hydrogen bonds within the kinase active site.
-
Reaction: Intermediate 2 + Acryloyl chloride → N-(1-((2-(4-methoxyphenyl)-6-methylpyridin-4-yl)methyl)piperidin-3-yl)acrylamide (Hypothetical Inhibitor A )
-
Reagents and Materials:
-
Intermediate 2
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of acryloyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Hypothetical Inhibitor A .
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of Hypothetical Inhibitor A .
| Step | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (%) | Biological Activity (PI3Kα IC₅₀) |
| 1 | Intermediate 1 | 227.26 | 85 | >95 | Not Assessed |
| 2 | Intermediate 2 | 325.45 | 70 | >95 | Not Assessed |
| 3 | Hypothetical Inhibitor A | 379.49 | 65 | >98 | 25 nM |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds targeting the PI3K/AKT/mTOR pathway. The multi-step synthesis, employing robust and well-established chemical reactions, allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. Further investigation and optimization of derivatives based on this scaffold could lead to the discovery of promising new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-methylisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the isonicotinaldehyde scaffold in biologically active compounds and functional materials. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering a robust toolkit for the derivatization of this important heterocyclic aldehyde.
I. Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3] This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.
A. Reaction Scheme:
References
Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-bromo-6-methylisonicotinaldehyde via a Grignard reaction. The procedure outlined is adapted from established methodologies for the formylation of halo-pyridines, offering a robust pathway for obtaining this key intermediate for pharmaceutical and agrochemical research.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of the aldehyde group allows for a wide range of subsequent chemical transformations, while the bromopyridine scaffold is a common feature in many biologically active molecules. The Grignard reaction provides a reliable method for the introduction of the formyl group onto the pyridine ring. This protocol details the in-situ formation of a pyridyl Grignard reagent from 2-bromo-6-methylpyridine, followed by its reaction with an appropriate formylating agent.
Data Presentation
The following tables summarize the key quantitative data for the Grignard reaction protocol.
Table 1: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| 2-Bromo-6-methylpyridine | 172.02 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Isopropylmagnesium chloride (2M in THF) | - | 11.0 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 30.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Table 2: Reaction Conditions and Yields
| Parameter | Value |
| Reaction Temperature (Grignard Formation) | 0 - 20 °C |
| Reaction Temperature (Formylation) | -78 °C to Room Temperature |
| Reaction Time (Grignard Formation) | 1 - 2 hours |
| Reaction Time (Formylation) | 1 hour at -78 °C, then warm to RT |
| Typical Yield | 60-70% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard laboratory glassware
-
2-Bromo-6-methylpyridine
-
Magnesium turnings
-
Isopropylmagnesium chloride solution (2M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
Part 1: Formation of the Grignard Reagent
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Initiation of Grignard Reagent Formation: To a three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Alternative Initiation with iPrMgCl: In a separate flask under an inert atmosphere, dissolve 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add isopropylmagnesium chloride (1.1 eq) dropwise. Allow the mixture to stir at 0-20 °C for 1-2 hours to facilitate the bromine-magnesium exchange.[1]
Part 2: Formylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Addition of Formylating Agent: In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below -70 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Mandatory Visualizations
Diagram 1: Reaction Pathway for the Synthesis of this compound
Caption: A diagram illustrating the two-step synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: A flowchart of the experimental procedure for the Grignard reaction.
References
Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the aldehyde functional group in 2-Bromo-6-methylisonicotinaldehyde. The selection of an appropriate protecting group is crucial for the successful execution of multi-step syntheses involving this versatile building block. The following sections detail strategies for the formation and deprotection of acetals, which are robust and reliable protecting groups for aldehydes.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential for elaboration into more complex molecular architectures. The presence of three distinct functional handles—a reactive aldehyde, a bromo substituent amenable to cross-coupling reactions, and a methyl group that can undergo various transformations—necessitates a carefully planned synthetic strategy. Protecting the aldehyde group is often a critical first step to prevent unwanted side reactions during modifications at other positions of the pyridine ring.
Acetal formation is the most common and effective method for protecting aldehydes. Acetals are generally stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and hydrides, yet can be readily removed under acidic conditions. This orthogonality allows for selective manipulation of other functional groups within the molecule.
Protecting Group Strategy: Acetalization
The aldehyde functionality of this compound can be effectively protected as either a cyclic or an acyclic acetal. The choice between these depends on the desired stability and the specific reaction conditions of subsequent steps. Cyclic acetals, such as 1,3-dioxolanes, are generally more stable than their acyclic counterparts.
Logical Workflow for Protection and Deprotection
Caption: General workflow for the protection of this compound as an acetal, subsequent synthetic modifications, and final deprotection.
Experimental Protocols
The following are detailed protocols for the formation of a 1,3-dioxolane (cyclic acetal) and a diethyl acetal (acyclic acetal) of this compound, along with their respective deprotection methods.
Protocol 1: Formation of 2-(2-Bromo-6-methylpyridin-4-yl)-1,3-dioxolane
This protocol describes the formation of a cyclic acetal, which offers enhanced stability.
Reaction Scheme:
Caption: Acetalization of this compound with ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the aldehyde in toluene (approximately 10 mL per 1 g of aldehyde).
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Formation of 4-(Diethoxymethyl)-2-bromo-6-methylpyridine
This protocol details the synthesis of an acyclic diethyl acetal.
Reaction Scheme:
Caption: Formation of the diethyl acetal of this compound.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (approximately 10 mL per 1 g of aldehyde) in a round-bottom flask.
-
Add triethyl orthoformate (2.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the protection of substituted aromatic aldehydes. These values can serve as a general guideline for the protection of this compound.
| Protecting Group | Reagents | Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1,3-Dioxolane | Ethylene glycol (1.5 eq) | p-TsOH (0.05 eq) | Toluene | Reflux | 2-4 | 85-95 |
| Diethyl Acetal | Triethyl orthoformate (2.0 eq) | p-TsOH (0.05 eq) | Ethanol | Room Temp | 1-3 | 90-98 |
Deprotection Protocols
The removal of the acetal protecting group is typically achieved by hydrolysis under acidic conditions.
Protocol 3: Deprotection of Acetal
Reaction Scheme:
Caption: Acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
Protected this compound (acetal)
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1M HCl) or Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the acetal-protected aldehyde (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid such as 1M HCl or TFA (e.g., 0.1-1.0 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).
-
Neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Conclusion
The use of acetals as protecting groups for the aldehyde functionality of this compound provides a robust and efficient strategy for enabling selective transformations at other positions of the molecule. The protocols detailed in this document offer reliable methods for both the protection and subsequent deprotection of the aldehyde, facilitating the synthesis of complex derivatives for applications in drug discovery and materials science. Researchers should optimize the reaction conditions for their specific downstream applications to ensure the highest possible yields and purity.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylisonicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a reactive bromine atom on the electron-deficient pyridine ring, coupled with a synthetically amenable aldehyde group, makes it a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds. The bromine atom serves as a key handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities to build complex molecular architectures. This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, with a focus on its applications in the synthesis of potential kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
General Reaction Scheme
The primary mode of nucleophilic substitution on this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, which then eliminates the bromide ion to yield the substituted product. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates this reaction by stabilizing the negatively charged intermediate.
Applications in Drug Discovery
Substituted pyridines are privileged scaffolds in numerous approved drugs and clinical candidates. The derivatives of this compound are valuable precursors for compounds targeting various biological pathways.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that often interacts with the hinge region of the kinase ATP-binding site. Nucleophilic substitution allows for the introduction of amine-containing side chains that can form critical hydrogen bonds, enhancing binding affinity and selectivity.[1][2][3][4]
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. Substituted pyridines can act as allosteric modulators of GPCRs, offering a more subtle and selective means of controlling receptor activity compared to orthosteric ligands.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Amination via Nucleophilic Aromatic Substitution (Conventional Heating)
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine (1.2-1.5 eq) and the base (K2CO3 or Cs2CO3, 2.0 eq).
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methylisonicotinaldehyde derivative.
Protocol 2: Microwave-Assisted Nucleophilic Substitution with Thiols
Microwave irradiation can significantly accelerate the rate of nucleophilic substitution reactions. This protocol is adapted for reactions with thiol nucleophiles.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, sodium thiomethoxide)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the thiol (1.2 eq).
-
Add the base (e.g., sodium ethoxide, 1.5 eq) and anhydrous ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform standard aqueous workup, drying, and concentration of the organic phase.
-
Purify the product by column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4, or NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Evacuate and backfill the flask with an inert gas.
-
Add the base (1.5-2.0 eq) and this compound (1.0 eq).
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).
-
Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
| Nucleophile | Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Conventional | Cs2CO3 | DMF | 100 | 12 | 75-85 |
| Morpholine | Conventional | K2CO3 | DMSO | 120 | 8 | 80-90 |
| Sodium thiomethoxide | Microwave | NaOEt | Ethanol | 120 | 0.5 | >90 |
| Benzylamine | Buchwald-Hartwig | NaOt-Bu | Toluene | 100 | 6 | 85-95 |
| Sodium methoxide | Conventional | - | Methanol | 65 | 16 | 70-80 |
Note: The data presented in this table are representative and based on typical outcomes for similar substrates. Actual results may vary depending on the specific reactants and conditions.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: From synthesis to biological function.
References
- 1. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of purinergic receptors with GPCRs, ion channels, tyrosine kinase and steroid hormone receptors orchestrates cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-6-methylisonicotinaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylisonicotinaldehyde is a versatile bifunctional molecule incorporating a reactive bromine atom and a nucleophilically susceptible aldehyde group on a pyridine scaffold. This unique combination of functionalities makes it a valuable building block for the synthesis of advanced materials with tailored optical, electronic, and structural properties. The pyridine ring itself imparts desirable characteristics, including thermal stability and coordinating capabilities.
This document outlines potential applications of this compound in the synthesis of novel organic electronic materials and functional polymers. The protocols provided are based on established synthetic methodologies for pyridine-containing materials and are intended to serve as a foundational guide for researchers.
Key Molecular Features
The reactivity of this compound is centered around two key functional groups:
-
Aldehyde Group: This group can participate in a variety of condensation reactions, such as Knoevenagel and Wittig reactions, to form carbon-carbon double bonds, or reductive amination to form carbon-nitrogen single bonds. It can also be oxidized to a carboxylic acid or reduced to an alcohol, offering further avenues for functionalization.
-
Bromo Group: The bromine atom at the 2-position of the pyridine ring is susceptible to a range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, alkyl, or amino substituents, enabling the fine-tuning of the electronic and physical properties of the resulting materials.
Application 1: Synthesis of a Conjugated Polymer for Organic Electronics
The dual reactivity of this compound can be exploited to synthesize conjugated polymers for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). A proposed synthetic route involves a Wittig reaction to form the polymer backbone, followed by a post-polymerization modification via a Suzuki coupling reaction.
Experimental Protocol: Two-Step Synthesis of a Poly(pyridine vinylene) Derivative
Step 1: Polymerization via Wittig Reaction
-
Preparation of the Phosphonium Salt: React this compound with triphenylphosphine in a suitable solvent like toluene at reflux to form the corresponding phosphonium salt.
-
Polymerization:
-
In a nitrogen-purged flask, dissolve the synthesized phosphonium salt in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0 °C to generate the ylide.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The polymerization will proceed via the reaction of the ylide with the aldehyde group of another monomer unit.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and wash the polymer extensively with methanol and then dry under vacuum.
-
Step 2: Post-Polymerization Functionalization via Suzuki Coupling
-
Reaction Setup: In a Schlenk flask, dissolve the synthesized polymer in an appropriate solvent system (e.g., toluene/ethanol/water).
-
Addition of Reagents: Add an arylboronic acid (e.g., phenylboronic acid) and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate or potassium phosphate.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
Work-up: After cooling, extract the functionalized polymer with a suitable organic solvent, wash with water, and precipitate in methanol.
-
Purification: Purify the final polymer by Soxhlet extraction or column chromatography.
Data Presentation: Expected Properties of the Synthesized Polymer
| Property | Expected Value/Characteristic |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (determined by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λmax) | 400 - 500 nm (in solution, indicating conjugation) |
| Photoluminescence (PL) Emission (λem) | 500 - 600 nm (in solution) |
| Thermal Decomposition Temperature (Td) | > 300 °C (measured by TGA) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a functionalized poly(pyridine vinylene).
Application 2: Precursor for Luminescent Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the aldehyde group (or its carboxylate derivative) of this compound can act as coordinating sites for metal ions, making it a suitable precursor for the synthesis of luminescent MOFs.
Experimental Protocol: Synthesis of a Pyridine-Based MOF
-
Ligand Synthesis: Oxidize the aldehyde group of this compound to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent). This forms 2-Bromo-6-methylisonicotinic acid.
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, dissolve the synthesized 2-Bromo-6-methylisonicotinic acid and a metal salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O) in a solvent mixture, typically DMF/ethanol/water.
-
Seal the autoclave and heat it in an oven at a temperature between 80 °C and 150 °C for 24-72 hours.
-
Slowly cool the autoclave to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.
-
Data Presentation: Expected Properties of the Synthesized MOF
| Property | Expected Value/Characteristic |
| Crystal System | To be determined by single-crystal X-ray diffraction |
| Porosity (BET Surface Area) | 500 - 2000 m²/g |
| Luminescence | Emission in the visible region upon UV excitation |
| Thermal Stability | Stable up to 350 °C (determined by TGA) |
Visualization of the MOF Synthesis Logic
Caption: Logical flow for the synthesis of a luminescent MOF.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a promising building block for the development of novel functional materials. Its dual reactivity allows for the synthesis of complex polymeric and supramolecular architectures with potential applications in organic electronics and sensor technology. The protocols and data presented herein provide a starting point for the exploration of this versatile compound in materials science research.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-methylisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 2-bromo-6-methylisonicotinaldehyde. The information provided is intended to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Question: My reaction yield is low, or I am observing no product formation. What are the likely causes and how can I improve it?
Answer:
Low or no yield in the Suzuki coupling of this compound is a common issue, often referred to as the "2-pyridyl problem".[1][2] This is typically due to a combination of factors, including the electronic properties of the pyridine ring which can lead to slow transmetalation and catalyst inhibition.[3][4] Additionally, the starting material or boronic acid/ester can degrade through side reactions like protodeboronation.[3][5]
Here are key areas to investigate for troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.[6] Consider using more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands which have shown success with challenging heteroaryl halides.[6] Pre-formed palladium catalysts, such as those from the Buchwald or Beller groups (e.g., XPhos Pd G3), can also improve results.[6]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[7] While common bases like K₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ are often required for difficult couplings.[8] The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent mixture must be appropriate for all components of the reaction. A combination of an organic solvent and water is typically used.[9] Common choices include dioxane/water, THF/water, or DMF/water.[8][10] The ratio of organic solvent to water can influence the reaction's efficiency.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While some Suzuki couplings proceed at room temperature, reactions involving heteroaryl bromides often require heating, typically in the range of 80-110 °C.[3][11]
-
Quality of Reagents: Ensure that all reagents, especially the boronic acid/ester and the solvent, are of high quality and anhydrous (where specified). Boronic acids are susceptible to degradation, and solvents should be properly degassed to remove oxygen, which can deactivate the palladium catalyst.[9]
Question: I am observing significant amounts of a side product that appears to be the debrominated starting material (6-methylisonicotinaldehyde). What is causing this and how can I prevent it?
Answer:
The formation of the debrominated starting material is likely due to a side reaction called hydrodehalogenation. This can occur when the palladium catalyst reacts with a hydrogen source in the reaction mixture, leading to the reduction of the aryl bromide. To minimize this side reaction:
-
Ensure Inert Atmosphere: Meticulously degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can contribute to catalyst decomposition pathways that may favor hydrodehalogenation.
-
Use High-Purity Reagents: Impurities in solvents or other reagents can act as hydrogen donors. Using high-purity, dry solvents is recommended.
-
Optimize Reaction Time: Prolonged reaction times, especially after the boronic acid has been consumed, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Question: My boronic acid/ester appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?
Answer:
The degradation of the boronic acid/ester, known as protodeboronation, is a major challenge, especially with heteroaromatic boronates.[3][5] This process involves the cleavage of the C-B bond, replacing the boron functional group with a hydrogen atom. This is often accelerated by the presence of water and the basic reaction conditions.[5]
To mitigate protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be less prone to protodeboronation.[9]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous conditions, for particularly sensitive substrates, switching to anhydrous conditions with a suitable non-aqueous base (e.g., CsF) might be beneficial.[7]
-
Optimize Base and Temperature: A careful balance is needed. While a base is required for activation, overly harsh basic conditions or prolonged heating can accelerate protodeboronation. A screen of different bases and temperatures may be necessary to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in Suzuki couplings?
A1: The "2-pyridyl problem" refers to the difficulties encountered when using 2-substituted pyridines as coupling partners in Suzuki reactions.[1][2] These substrates often give low yields due to several factors: the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[4] Additionally, 2-pyridyl boronic acids are particularly unstable and prone to rapid protodeboronation.[3][5]
Q2: Which palladium catalyst is best for the Suzuki coupling of this compound?
A2: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid partner. However, for challenging substrates like 2-bromopyridines, modern catalyst systems are often more effective than traditional ones like Pd(PPh₃)₄. Consider starting with a catalyst system known for its high activity with heteroaryl halides, such as those incorporating Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] A ligand-free system with Pd(OAc)₂ has also been reported to be effective in some cases for 2-halogenated pyridines.[12]
Q3: Can I use an aryl chloride instead of an aryl bromide for this reaction?
A3: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[9] Successfully coupling an aryl chloride would likely require a more active catalyst system, higher temperatures, and longer reaction times. If you are starting to optimize the reaction, it is advisable to begin with the more reactive aryl bromide.
Q4: How do I properly degas my reaction mixture?
A4: Degassing is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst. A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent in the reaction flask using liquid nitrogen, applying a vacuum to remove gases, and then allowing the solvent to thaw under an inert atmosphere. This cycle is typically repeated three times. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) can also be effective.[8]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of 2-Bromopyridine Derivatives
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | 74-85 | [3] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | Reflux | Good | [12] |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate to Good | [11] |
| Pd/C (ligand-free) | K₂CO₃ | H₂O | 100 | Good to Excellent | [12] |
Note: Yields are for various 2-bromopyridine derivatives and may vary for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol that may require optimization for specific boronic acid partners.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2-Bromo-6-methylisonicotinaldehyde from reaction mixtures. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | - Incomplete reaction. - Presence of starting materials or side-products. - Inefficient separation of aqueous and organic layers. | - Monitor the reaction to completion using TLC or LC-MS. - Perform a water wash to remove water-soluble impurities. - Use a separatory funnel and allow adequate time for layer separation. |
| Oily Product Instead of Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Dry the product under high vacuum. - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. - Purify via column chromatography. |
| Product Decomposition During Purification | - The compound is sensitive to heat and air. - Aldehyde functionality is prone to oxidation. | - Keep the compound at low temperatures (e.g., -75 °C) whenever possible.[1] - Store under an inert atmosphere (e.g., nitrogen or argon).[2] - Avoid prolonged exposure to air. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (mobile phase). - Inappropriate stationary phase. - Overloading the column. | - Use a solvent system with a gradient of polarity, starting with a non-polar solvent and gradually increasing polarity. A common starting point is a mixture of hexanes and ethyl acetate. - Silica gel is a suitable stationary phase for this compound. - Ensure the amount of crude product is appropriate for the column size. |
| Co-elution of Impurities | - Impurities have similar polarity to the desired product. | - Try a different solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina). - Recrystallization may be an effective alternative or subsequent purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,6-lutidine or its oxidized/brominated derivatives, over-brominated products, and the corresponding carboxylic acid if the aldehyde is oxidized. The specific impurities will depend on the synthetic route employed.
Q2: What is a recommended solvent system for recrystallizing this compound?
A2: While a specific solvent system is not widely reported in the literature, a good starting point for recrystallization is a binary solvent mixture. Given the structure of the molecule (a moderately polar aromatic aldehyde), a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes or heptane) is recommended. The ideal ratio should be determined experimentally.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to develop the TLC plate. The desired product and impurities should have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored at low temperatures (4°C) under a nitrogen atmosphere to prevent decomposition and maintain its purity.[2]
Q5: Can I use other purification techniques besides column chromatography and recrystallization?
A5: Yes, other techniques such as preparative TLC or sublimation could be employed for small-scale purification. For larger scales, distillation under reduced pressure might be an option if the compound is sufficiently volatile and thermally stable.
Experimental Protocols
General Column Chromatography Protocol
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Recrystallization Protocol
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-methylisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylisonicotinaldehyde in cross-coupling reactions. Our goal is to help you minimize homocoupling and other side reactions to achieve optimal yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple together. In the context of your work with this compound, you might observe the formation of a bipyridine dimer. This side reaction consumes your starting material and complicates the purification of your desired cross-coupled product. With organoboron reagents in Suzuki-Miyaura coupling, homocoupling of the boronic acid can also occur, especially in the presence of oxygen.[1]
Q2: Are 2-bromopyridine derivatives like this compound particularly prone to issues in cross-coupling reactions?
A2: Yes, 2-substituted nitrogen-containing heteroaryl compounds can be challenging substrates in cross-coupling reactions. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, 2-pyridylboronic acids and their derivatives used in Suzuki-Miyaura coupling are known to be unstable and can readily undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2]
Q3: How does the aldehyde group in this compound affect the cross-coupling reaction?
A3: The aldehyde group can influence the reaction in several ways. It is an electron-withdrawing group, which can affect the reactivity of the C-Br bond. Aldehydes can also potentially coordinate to the palladium catalyst. While many modern cross-coupling protocols are tolerant of aldehyde functionalities, in some cases, side reactions involving the aldehyde or catalyst inhibition can occur. For base-sensitive substrates, the choice of a milder base is crucial to avoid unwanted reactions with the aldehyde.[3]
Q4: Should I protect the aldehyde group before running the cross-coupling reaction?
A4: Protecting the aldehyde group, for example, as an acetal, is a viable strategy if you are observing significant side reactions involving the aldehyde or if the reaction conditions are harsh (e.g., using a very strong base). Acetals are generally stable under the basic conditions of many cross-coupling reactions and can be easily deprotected later. However, many modern catalyst systems exhibit high functional group tolerance, and protection may not be necessary. It is often recommended to first attempt the reaction without a protecting group using mild conditions.
Q5: Which cross-coupling reaction (Suzuki, Stille, or Sonogashira) is best for my substrate?
A5: The choice of reaction depends on several factors, including the desired coupling partner and the availability of starting materials.
-
Suzuki-Miyaura coupling is often preferred due to the low toxicity of the boron reagents and the generally mild reaction conditions. However, the stability of the corresponding pyridylboronic acid can be a concern.
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Stille coupling is known for its excellent functional group tolerance, including aldehydes.[4] However, a major drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.
-
Sonogashira coupling is used for coupling with terminal alkynes and can be performed under mild, copper-free conditions to avoid alkyne homocoupling.
It is often a matter of empirical optimization to determine the best method for a specific transformation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant homocoupling of the boronic acid is observed.
This is a common issue, often exacerbated by the presence of oxygen.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for boronic acid homocoupling.
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the experiment. | Oxygen promotes the homocoupling of boronic acids.[1] |
| Solvent Degassing | Degas solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. | To remove dissolved oxygen. |
| Additives | Add a mild reducing agent such as potassium formate. | This helps to minimize the concentration of Pd(II) species that can promote homocoupling.[5] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). | Pd(II) species can directly react with the boronic acid to cause homocoupling. |
| Ligand | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands can promote the desired cross-coupling pathway and suppress side reactions. |
| Base | Use a weaker base such as K₂CO₃, K₃PO₄, or CsF. | Strong bases can accelerate the decomposition of the pyridylboronic acid. |
Problem: Low yield of the desired cross-coupled product and recovery of starting material.
This could be due to catalyst deactivation or slow reaction kinetics.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
| Parameter | Recommendation | Rationale |
| Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | The pyridine nitrogen can coordinate to the palladium center; appropriate ligands can prevent this and stabilize the active catalyst. |
| Base and Solvent | Optimize the base and solvent combination. Common choices include K₂CO₃ or K₃PO₄ in solvents like dioxane/water or toluene/water. | The choice of base and solvent can significantly impact the reaction rate and the stability of the boronic acid. |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures can increase the rate of oxidative addition and transmetalation. |
| Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). | Higher catalyst concentration can compensate for catalyst deactivation. |
| Boron Reagent | Consider using a more stable boronic ester, such as a pinacol or MIDA boronate. | These are often more stable than the corresponding boronic acids and can reduce protodeboronation. |
Stille Coupling
Problem: Significant homocoupling of the organotin reagent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for organotin homocoupling.
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure the reaction is performed under strictly anaerobic conditions. | Oxygen can promote the homocoupling of organotin reagents. |
| Palladium Source | Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ from Pd₂(dba)₃ and a phosphine ligand. | This minimizes the presence of Pd(II) which can contribute to homocoupling. |
| Ligand | Triphenylphosphine (PPh₃) is a common ligand for Stille coupling. Triphenylarsine (AsPh₃) can sometimes be beneficial. | The ligand influences the stability and reactivity of the palladium catalyst. |
| Additives | The addition of a Cu(I) co-catalyst (e.g., CuI) can accelerate the desired cross-coupling pathway. | Copper facilitates the transmetalation step. |
Sonogashira Coupling
Problem: Significant homocoupling of the terminal alkyne (Glaser coupling).
Troubleshooting Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 6-Methylisonicotinaldehyde
Welcome to the technical support center for the bromination of 6-methylisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 6-methylisonicotinaldehyde, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Presence of inhibitors (e.g., water, antioxidants). | 1. Use freshly recrystallized N-Bromosuccinimide (NBS). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure all reagents and solvents are anhydrous and free of contaminants. |
| Mixture of Products (Ring vs. Methyl Bromination) | 1. Ambiguous reaction conditions favoring both electrophilic and radical pathways. 2. Inappropriate choice of solvent or initiator/catalyst. | 1. For methyl bromination : Use non-polar solvents (e.g., CCl₄, benzene) with a radical initiator (AIBN or benzoyl peroxide) and light. 2. For ring bromination : Employ polar solvents (e.g., acetic acid, sulfuric acid) and conduct the reaction in the dark without a radical initiator. |
| Over-bromination (Di- or Tri-brominated Products) | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount (or slight excess) of the brominating agent (e.g., 1.0-1.2 equivalents of NBS). 2. Carefully monitor the reaction progress by TLC or GC-MS and quench the reaction upon consumption of the starting material. |
| Aldehyde Group Oxidation or Decomposition | 1. Harsh reaction conditions (e.g., strong acids, high temperatures). 2. Presence of oxidizing impurities in the brominating agent. | 1. Protect the aldehyde as an acetal before bromination. 2. Use a milder brominating agent or perform the reaction at a lower temperature. 3. Use purified reagents. |
| Difficulty in Product Purification | 1. Similar polarity of starting material, products, and byproducts. 2. Formation of succinimide byproduct from NBS. | 1. Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). 2. Consider derivatization of the product to alter its polarity for easier separation. 3. Remove succinimide by washing the reaction mixture with an aqueous base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the bromination of 6-methylisonicotinaldehyde?
A1: The primary challenge is achieving regioselectivity. The molecule has two main sites susceptible to bromination: the pyridine ring (electrophilic aromatic substitution) and the methyl group (free radical bromination). Controlling the reaction conditions to favor one over the other is critical.[1]
Q2: Which brominating agent is recommended for this reaction?
A2: N-Bromosuccinimide (NBS) is the most commonly used and versatile reagent for this type of transformation.[1] It can act as a source of electrophilic bromine under acidic conditions or as a radical source when used with a radical initiator.[1]
Q3: How can I selectively brominate the methyl group?
A3: To achieve benzylic bromination on the methyl group, you should employ free-radical conditions. This typically involves using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often with photochemical initiation (e.g., a sunlamp). These conditions favor the formation of a bromine radical, which then abstracts a hydrogen from the methyl group.
Q4: What conditions favor bromination on the pyridine ring?
A4: Electrophilic aromatic substitution on the pyridine ring is favored under acidic conditions. The reaction is typically carried out using NBS in a polar, protic solvent such as sulfuric acid or acetic acid, in the absence of light and radical initiators. The electron-withdrawing nature of the nitrogen and the aldehyde group in the pyridine ring makes electrophilic substitution challenging and generally directs the incoming electrophile to the 3- or 5-position.
Q5: Should I protect the aldehyde group before bromination?
A5: Protecting the aldehyde group is a prudent strategy, especially when using conditions that could lead to its oxidation or other side reactions. Conversion of the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) renders it stable to many bromination conditions. The acetal can be readily deprotected after the bromination step.
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, desired product, and any byproducts. Staining with a visualizing agent like potassium permanganate can be helpful. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be employed.
Experimental Protocols
Protocol 1: Selective Bromination of the Methyl Group (Benzylic Bromination)
This protocol outlines the procedure for the synthesis of 6-(bromomethyl)isonicotinaldehyde.
Materials:
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6-methylisonicotinaldehyde
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
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Sodium bicarbonate solution, saturated
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Sodium sulfate, anhydrous
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylisonicotinaldehyde (1.0 eq) in anhydrous CCl₄.
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Add recrystallized NBS (1.1 eq) and AIBN (0.1 eq) to the solution.
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Heat the mixture to reflux (around 77°C) and irradiate with a sunlamp or a UV lamp.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Protection of the Aldehyde Group as an Acetal
This protocol describes the protection of the aldehyde functionality prior to bromination.
Materials:
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6-methylisonicotinaldehyde
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Ethylene glycol
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p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
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Toluene or benzene
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Sodium bicarbonate solution, saturated
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Sodium sulfate, anhydrous
Procedure:
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To a solution of 6-methylisonicotinaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
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Fit the flask with a Dean-Stark apparatus and a reflux condenser.
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Heat the mixture to reflux and collect the water that azeotropically distills.
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Continue refluxing until no more water is collected.
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Cool the reaction mixture to room temperature.
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Wash the mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting acetal can often be used in the next step without further purification.
Visualizations
Experimental Workflow for Selective Bromination
Caption: Workflow for the selective bromination of 6-methylisonicotinaldehyde.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting bromination reactions.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the Buchwald-Hartwig amination of 2-Bromo-6-methylisonicotinaldehyde. The sterically hindered and electronically demanding nature of this substrate often presents challenges, and this guide offers structured solutions to common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the Buchwald-Hartwig amination of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. | • Switch to a Pre-catalyst: Employ a commercially available palladium pre-catalyst, such as a G3 or G4 palladacycle, which readily forms the active LPd(0) species upon exposure to base. • Optimize Ligand-to-Metal Ratio: If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate the reduction to Pd(0). |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the sterically hindered and electron-deficient substrate. | • Use Bulky, Electron-Rich Ligands: Employ bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates. These ligands promote reductive elimination and stabilize the catalytic intermediates. | |
| 3. Ineffective Base: The base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction solvent. | • Select a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures. | |
| 4. Unsuitable Solvent: The solvent may not be appropriate for the reaction temperature or may coordinate to the palladium, inhibiting catalysis. | • Choose a High-Boiling, Non-coordinating Solvent: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine. | |
| 5. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | • Increase the Temperature: Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C. For challenging substrates, higher temperatures may be necessary. |
| Issue | Potential Cause | Recommended Solution |
| Side Product Formation | 1. Hydrodehalogenation: The bromo substrate is reduced, replacing the bromine with a hydrogen atom. | • Use a Bulky Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation. • Optimize Base and Temperature: A less aggressive base or lower reaction temperature might reduce this side reaction. |
| 2. Aldehyde-Related Side Reactions: The aldehyde group may react with the amine (reductive amination conditions) or other species present. | • Protect the Aldehyde: If other optimization strategies fail, consider protecting the aldehyde as an acetal. This protecting group can be removed under acidic conditions after the amination. • Careful Selection of Amine: Using a less nucleophilic amine or aniline derivatives might minimize direct reaction with the aldehyde. | |
| 3. Homocoupling of the Amine: Two molecules of the amine coupling partner react to form a hydrazine derivative. | • Control Stoichiometry: Use a slight excess of the aryl bromide relative to the amine. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to try for the amination of this compound?
A good starting point is a second-generation Buchwald-Hartwig catalyst system. A combination of Pd₂(dba)₃ as the palladium source, a bulky biarylphosphine ligand such as XPhos or SPhos, and a strong base like sodium tert-butoxide in toluene or dioxane at 100 °C is recommended.
Q2: How do I choose the right ligand for this reaction?
For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands facilitate the crucial reductive elimination step and can help to prevent catalyst deactivation. Consider screening a panel of ligands such as XPhos, SPhos, and BrettPhos to identify the optimal choice for your specific amine coupling partner.
Q3: Can the aldehyde group on the substrate interfere with the reaction?
Yes, the aldehyde functionality can potentially lead to side reactions. Under the basic conditions of the Buchwald-Hartwig reaction, aldol-type reactions could occur. More significantly, if a primary amine is used as the coupling partner, imine formation is possible, which might be followed by reduction if a hydride source is inadvertently present. If significant side reactions involving the aldehyde are observed, protection of the aldehyde as an acetal may be necessary.
Q4: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I use?
The base plays a crucial role in deprotonating the amine, which allows it to coordinate to the palladium center. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective. However, if your amine substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures or longer reaction times.
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Raising the reaction temperature, typically to around 100-110 °C, can significantly speed up the reaction.
-
Use a More Active Catalyst System: Switching to a more advanced generation of Buchwald-Hartwig pre-catalysts can improve catalytic turnover.
-
Solvent Choice: Ensure you are using a non-coordinating, high-boiling solvent like toluene or dioxane.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.
Experimental Protocols
Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide may be necessary.
General Procedure for Buchwald-Hartwig Amination:
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (1.4 equiv).
-
Catalyst Addition: In a separate vial, the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %) are mixed.
-
Reaction Setup: The catalyst/ligand mixture is added to the Schlenk tube containing the substrate, amine, and base. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Table of Exemplary Reaction Conditions and Expected Yields:
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Expected Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | 18 | Aniline | 75-85 |
| Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | Morpholine | 60-70 |
| BrettPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18 | n-Butylamine | 65-75 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the reaction.
Technical Support Center: Suzuki Reactions with 2-Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with 2-bromopyridine is giving very low to no yield. What are the common causes?
Low or no yield in Suzuki reactions with 2-bromopyridines is a frequent issue. The primary culprits often involve catalyst inhibition, instability of the coupling partners, or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2] Additionally, 2-pyridylboron reagents are known for their instability and can degrade under the reaction conditions.[3][4]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using pre-catalysts and ligands designed for challenging substrates.
-
Check Reagent Quality: Ensure the 2-bromopyridine, boronic acid (or ester), base, and solvent are pure and dry. Impurities, especially sulfur-containing compounds, can poison the catalyst.[5]
-
Ensure Rigorous Inert Conditions: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[6][7] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[8][9]
-
Optimize the Base and Solvent: The base is crucial for activating the boronic acid. The solvent system must ensure all components are sufficiently soluble.
Q2: I observe significant side product formation, such as homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[6] Another potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4][10]
Strategies to Minimize Side Products:
-
Degassing: Employ rigorous degassing techniques for all solvents and the reaction mixture. Methods like freeze-pump-thaw cycles (at least three) are highly effective.[8]
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude oxygen during the entire process.
-
Stoichiometry: Using a slight excess of the 2-bromopyridine can sometimes reduce boronic acid homocoupling.[8]
-
Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) or trifluoroborate salts can be more stable than the corresponding boronic acids and less prone to side reactions like protodeboronation.[2][6]
Q3: Which catalyst and ligand combination is best for coupling 2-bromopyridines?
There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like 2-bromopyridines, catalyst systems based on bulky, electron-rich phosphine ligands are generally more successful.[11][12]
Recommended Catalyst Systems:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are often more effective than Pd(PPh₃)₄ when paired with an appropriate ligand.[8][13]
-
Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are designed to promote the difficult oxidative addition and reductive elimination steps with heteroaryl halides.[11][14] N-heterocyclic carbenes (NHCs) have also shown promise.[13]
Below is a troubleshooting workflow to guide your optimization process.
Caption: A logical workflow for diagnosing and solving common issues in Suzuki reactions.
Data on Reaction Conditions
Optimizing the reaction parameters is key to success. The following tables summarize conditions reported for the Suzuki-Miyaura coupling of 2-bromopyridine with various arylboronic acids.
Table 1: Screening of Reaction Components
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 3-15[8] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | ~55-60[8] |
| 3 | Pd₂(dba)₃ (1.0) | Ligand 1* (3.0) | KF (3.0) | Dioxane | 100 | 74-91[15] |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O (1:1) | 90 | 92[16] |
| 5 | Pd(OAc)₂ (0.04) | None | Na₂CO₃ (2) | EtOH/H₂O | Reflux | High[17] |
*Ligand 1 refers to a specific phosphite ligand detailed in the cited source.[15]
Table 2: Effect of Different Bases and Solvents
| Catalyst System | Base | Solvent | Observations |
| Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | Low yields reported in one case.[8] |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | Moderate to good yields.[8] |
| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | Effective for coupling 2-pyridylboronates.[15] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Often a reliable starting point.[18] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Efficient and uses a greener solvent.[17] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Reaction
This protocol provides a robust starting point for optimization.[15]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Place the reaction vessel under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with inert gas three times.
-
Add Solids: To the flask, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Add Liquids: Evacuate and backfill the flask with inert gas again. Add the 2-bromopyridine via syringe, followed by the degassed solvent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The following diagram illustrates the fundamental catalytic cycle, highlighting the key steps where issues can arise.
Caption: The catalytic cycle highlighting key stages: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from the products of reactions involving 2-Bromo-6-methylisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts from organic reaction products?
A1: Common methods for palladium removal include treatment with scavengers, chromatography, extraction, and filtration.[1][2] Scavengers can be silica-based, polymer-supported, or activated carbon.[3][4][5] Column chromatography is a traditional and effective method.[1] Liquid-liquid extraction and filtration through agents like Celite can also be employed to remove palladium residues.[1][6]
Q2: How do I select the most appropriate palladium removal technique for my experiment with this compound?
A2: The choice of method depends on several factors, including the nature of the product, the solvent system, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the desired final purity level.[2][5] For initial screening, solid-supported scavengers are often a good starting point due to their ease of use.[3][7] A decision-making workflow can help in selecting the optimal method (see diagram below).
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers, such as functionalized silica gels or polymer resins, offer high selectivity for palladium, ease of handling, and simple removal by filtration.[2][3][5] This often leads to high recovery of the final product with minimal contamination.[8]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is an effective and low-cost adsorbent for removing palladium.[4][9] However, it can sometimes lead to lower yields of the desired product due to non-specific adsorption.[8] Different grades of activated carbon may have varying efficiencies.[4]
Q5: When is column chromatography a suitable option?
A5: Column chromatography is a powerful technique for purification and can effectively remove palladium catalysts along with other impurities.[1] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes. However, it can be more time-consuming and solvent-intensive than scavenger-based methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Black particles (palladium black) are visible in the product after initial filtration. | - Agglomeration of the palladium catalyst. - Incomplete removal of heterogeneous catalyst. | - Filter the reaction mixture through a pad of Celite.[1][6] - Consider using a scavenger to capture both soluble and insoluble palladium species.[3] |
| Product remains colored (yellow/brown) after work-up, suggesting residual palladium. | - Presence of soluble palladium complexes. | - Treat the solution with a suitable palladium scavenger (e.g., thiol-functionalized silica).[3][10] - Perform column chromatography.[1] |
| Palladium levels remain high (>10 ppm) after a single scavenger treatment. | - Insufficient amount of scavenger used. - Scavenger not optimal for the specific palladium species or reaction conditions. - Insufficient contact time or temperature. | - Increase the equivalents of the scavenger.[11] - Screen different types of scavengers (e.g., thiol vs. thiourea-based).[3] - Increase the stirring time and/or temperature of the scavenging step.[5] |
| Significant loss of product after palladium removal. | - Non-specific adsorption of the product onto the scavenger (especially activated carbon). - Co-precipitation of the product with the palladium-scavenger complex. | - Switch to a more selective scavenger (e.g., functionalized silica).[3] - Optimize the amount of scavenger used to the minimum effective quantity. - If using activated carbon, try a different grade or reduce the amount and contact time.[8] |
Data Presentation
The following table summarizes the efficiency of various palladium removal methods reported in the literature.
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3% | [3] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3% | [3] |
| Polymer-bound Ethylenediamine | 2000-3000 | 100-300 | ~90-95% | [12] |
| 20% aq. NaHSO₃ Treatment | ~8000 | ≤ 100 | > 98.7% | [13][14] |
| MP-TMT Scavenger | 33,000 | < 200 | > 99.4% | [11] |
| MP-TMT Scavenger | 500-800 | < 10 | > 98% | [11] |
| Carboxen® 564 | 1250 | 12 | 99.0% | [8] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).
-
Agitation: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency.[5]
-
Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.
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Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.
-
Washing: Wash the Celite/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. silicycle.com [silicycle.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sopachem.com [sopachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2-Bromo-6-methylisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylisonicotinaldehyde in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions.
Issue 1: Low Yield of Desired Cross-Coupling Product in Suzuki-Miyaura Reaction
Symptoms:
-
Low conversion of this compound.
-
Presence of multiple spots on TLC analysis of the crude reaction mixture.
-
Isolation of significant amounts of starting material and/or byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Decomposition of Boronic Acid/Ester | Use freshly opened or purified boronic acid/ester. Ensure anhydrous reaction conditions if using boronic esters prone to hydrolysis. Consider using more stable boronic acid derivatives like MIDA boronates. |
| Homocoupling of this compound | Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling. Use a lower catalyst loading or a different palladium precatalyst. |
| Dehalogenation of Starting Material | Use a less reactive base or a lower reaction temperature. Ensure the phosphine ligand is not in large excess, as it can sometimes act as a reductant. |
| Reduction of the Aldehyde Group | Use milder reaction conditions (lower temperature, shorter reaction time). If borohydride impurities are suspected in the reagents, use purified materials. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the solvent is anhydrous and of high purity. Perform a pre-activation step for the catalyst if necessary. |
Issue 2: Formation of Multiple Unidentified Byproducts in Buchwald-Hartwig Amination
Symptoms:
-
Complex crude reaction mixture observed by LC-MS or GC-MS.
-
Difficulty in purifying the desired aminated product.
-
Low mass balance in the reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| β-Hydride Elimination | For primary amine coupling partners with β-hydrogens, consider using a bulkier phosphine ligand to disfavor this side reaction. |
| Reaction with the Aldehyde Group | The amine nucleophile can potentially react with the aldehyde to form an imine. Protect the aldehyde group as an acetal prior to the coupling reaction, followed by deprotection. |
| Hydrodehalogenation | This is a common side reaction. Optimize the base, ligand, and temperature. A weaker base or lower temperature might suppress this pathway. |
| Homocoupling of the Aryl Bromide | Thoroughly degas the reaction mixture. Use a catalyst system less prone to homocoupling. |
Issue 3: Poor Conversion and/or Glaser Coupling in Sonogashira Reaction
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of a colored precipitate (often reddish-brown), indicative of copper acetylide formation.
-
Presence of a symmetrical diyne byproduct (from Glaser coupling).
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Glaser Homocoupling of the Alkyne | Exclude oxygen from the reaction mixture by using degassed solvents and an inert atmosphere (e.g., nitrogen or argon). Use a copper-free Sonogashira protocol if Glaser coupling is persistent. |
| Deactivation of the Palladium Catalyst | Use a fresh catalyst and high-purity, anhydrous solvents. The presence of water or other impurities can deactivate the catalyst. |
| Low Solubility of Reagents | Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature. |
| Aldehyde Reactivity | The basic conditions of the Sonogashira reaction can potentially lead to side reactions of the aldehyde group (e.g., aldol condensation). If this is suspected, protection of the aldehyde may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a Suzuki-Miyaura coupling with this compound?
A1: The most common byproducts are typically:
-
Homocoupling product: 6,6'-Dimethyl-2,2'-bipyridine-4,4'-dicarbaldehyde, formed from the coupling of two molecules of the starting material.
-
Dehalogenated product: 6-Methylisonicotinaldehyde, where the bromine atom is replaced by a hydrogen.
-
Protodeborylation product: The arene or heteroarene corresponding to your boronic acid, formed by the cleavage of the C-B bond.
Q2: My Buchwald-Hartwig amination is giving me a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is it and how can I avoid it?
A2: This byproduct is likely 6-Methylisonicotinaldehyde, resulting from hydrodehalogenation. This is a common side reaction in palladium-catalyzed couplings. To minimize it, you can try:
-
Screening different phosphine ligands.
-
Using a weaker, non-nucleophilic base.
-
Lowering the reaction temperature and extending the reaction time.
-
Ensuring an efficient catalytic cycle to favor the desired C-N bond formation over the reduction pathway.
Q3: I am seeing a lot of insoluble material in my Sonogashira reaction. What could this be?
A3: In copper-co-catalyzed Sonogashira reactions, the formation of insoluble copper acetylides is a known issue, which can also lead to the Glaser homocoupling byproduct. To mitigate this, you can:
-
Ensure strictly anaerobic conditions.
-
Use an excess of the amine base.
-
Consider using a copper-free Sonogashira protocol.
Q4: Can the aldehyde group in this compound interfere with the coupling reactions?
A4: Yes, the aldehyde group can potentially participate in side reactions under the conditions of many cross-coupling reactions. For example:
-
In the presence of strong bases, aldol-type reactions could occur.
-
With amine nucleophiles (in Buchwald-Hartwig amination), imine formation is possible.
-
The aldehyde could be reduced to an alcohol, especially if hydride sources are present as impurities in the reagents. If you observe byproducts related to these reactions, protecting the aldehyde as an acetal before the coupling reaction is a common and effective strategy.
Quantitative Data on Byproduct Formation (Illustrative Examples)
The following tables provide illustrative quantitative data for byproduct formation in common cross-coupling reactions of this compound. These are representative examples and actual results may vary depending on the specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | 10 | 5 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 8 | 88 | 3 | 2 |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 70 | 16 | 92 | <2 | <1 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Dehalogenation Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 6 | 85 | 10 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | 5 |
| 3 | G3-XPhos (1) | - | LHMDS | THF | 60 | 18 | 95 | <2 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Glaser Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 8 | 80 | 15 |
| 2 | Pd(OAc)₂ (2) | CuI (3) | PPh₃ (4) | i-Pr₂NEt | DMF | 80 | 6 | 88 | 8 |
| 3 | Pd(PPh₃)₄ (3) | - | - | Pyrrolidine | Toluene | 90 | 12 | 91 | <2 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the base.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Byproduct pathways in Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling.
minimizing debromination of 2-Bromo-6-methylisonicotinaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylisonicotinaldehyde. It offers troubleshooting advice and answers to frequently asked questions to help minimize unwanted debromination during experimental procedures.
Troubleshooting Guide
Unwanted debromination of this compound is a common side reaction that can significantly impact reaction yields and purity. The following guide provides insights into reaction parameters that may influence this side reaction and offers potential solutions.
Table 1: Influence of Reaction Parameters on Debromination
| Parameter | Condition | Observation | Recommendation |
| Temperature | High (>80 °C) | Increased rate of debromination, especially with prolonged reaction times. | Maintain the lowest effective temperature for the desired transformation. Consider running reactions at room temperature or below if feasible.[1] |
| Low (-78 °C to 0 °C) | Significantly reduced debromination. | Ideal for reactions sensitive to thermal decomposition or side reactions.[2] | |
| Catalyst | Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) | Can catalyze both the desired cross-coupling and undesired reductive debromination.[3][4] | Screen different palladium catalysts and ligands; sometimes less active catalysts can be more selective. Consider using tin-free reductive systems.[5] |
| Light (Photoredox Catalysis) | Can mediate reductive debromination, particularly in the presence of a hydrogen atom donor.[5] | Unless a photoredox pathway is intended, protect the reaction from light. | |
| Reducing Agents | Hydride sources (e.g., NaBH₄, Hantzsch ester) | Can lead to the reduction of the aryl-bromide bond.[1][5] | Use stoichiometric amounts of the reducing agent and add it slowly to the reaction mixture. Consider milder reducing agents if compatible with the desired reaction. |
| Solvent | Protic solvents (e.g., methanol, water) | Can act as a proton source, facilitating debromination in the presence of a reducing agent or catalyst. | Use aprotic solvents like THF, dioxane, or toluene. If a protic solvent is necessary, consider using a co-solvent system. |
| Base | Strong bases | Can promote side reactions, although their direct role in debromination is substrate-dependent. | Use the mildest base compatible with the reaction. Consider inorganic bases like K₂CO₃ or Cs₂CO₃. |
Experimental Protocols
The following are general experimental protocols that can be adapted to minimize the debromination of this compound.
Protocol 1: General Conditions for Palladium-Catalyzed Cross-Coupling
This protocol provides a starting point for minimizing debromination in Suzuki, Heck, or similar cross-coupling reactions.
-
Inert Atmosphere: Thoroughly degas the reaction solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen). Maintain the inert atmosphere throughout the reaction.
-
Reagent Preparation: Use dry, degassed solvents. Ensure all reagents, including the base and coupling partner, are of high purity.
-
Catalyst and Ligand Selection: Choose a palladium catalyst and ligand known for high selectivity and activity at lower temperatures. For example, a catalyst generated from Pd(OAc)₂ and a suitable phosphine ligand like S-Phos can be effective.[4]
-
Reaction Setup: To a solution of this compound and the coupling partner in the chosen solvent, add the base.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Temperature Control: Maintain the reaction at the lowest temperature at which the desired transformation occurs efficiently. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and follow a standard aqueous work-up procedure.
-
Purification: Purify the product using column chromatography on silica gel.
Protocol 2: Protection of the Aldehyde Group
If the aldehyde functionality is suspected of interfering with the reaction or promoting debromination, it can be protected as an acetal.
-
Acetal Formation: Dissolve this compound in a suitable solvent (e.g., toluene) with an alcohol (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Isolation: After the reaction is complete, cool the mixture, wash with a mild base (e.g., saturated NaHCO₃ solution), and isolate the protected compound.
-
Subsequent Reaction: Use the protected compound in the desired reaction under conditions that minimize debromination.
-
Deprotection: After the subsequent reaction, deprotect the acetal using acidic conditions (e.g., aqueous HCl) to regenerate the aldehyde.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 6-methylisonicotinaldehyde as a byproduct in my reaction. What is the likely cause?
A1: The formation of 6-methylisonicotinaldehyde is a clear indication of debromination. This can be caused by several factors, including excessive temperature, the presence of reducing agents (intended or unintended), certain palladium catalysts, or exposure to light in photoredox-sensitive systems.[1][3][5]
Q2: How can I choose the right palladium catalyst to minimize debromination?
A2: The choice of catalyst is crucial. While there is no universal "best" catalyst, some general guidelines can be followed. Highly active catalysts may be less selective. It is advisable to screen a few catalyst/ligand combinations. For instance, catalysts that are effective at lower temperatures might be preferable.[4]
Q3: Can the aldehyde functional group in this compound contribute to debromination?
A3: The electron-withdrawing nature of the aldehyde group can influence the electronic properties of the pyridine ring and potentially make the C-Br bond more susceptible to certain reactions.[2] If you suspect the aldehyde is participating in side reactions, consider protecting it as an acetal.[2]
Q4: What are the best storage conditions for this compound to prevent degradation?
A4: To ensure stability, this compound should be stored at low temperatures (e.g., 4°C) under an inert atmosphere, such as nitrogen, to prevent decomposition.[6][7]
Q5: Are there any analytical techniques to easily quantify the extent of debromination?
A5: Yes, ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the debrominated byproduct by integrating characteristic signals. LC-MS is also a powerful tool for separating and quantifying the components of the reaction mixture.
Visualizations
Caption: Factors contributing to the undesired debromination of this compound.
Caption: Experimental workflow for minimizing debromination.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1060805-89-1 | Benchchem [benchchem.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] Within the vast scope of this methodology, heteroaryl halides are crucial building blocks, particularly in the synthesis of pharmaceuticals and functional materials. Among these, 2-halopyridines are frequently employed. This guide provides an objective comparison of the reactivity of 2-bromopyridines and 2-chloropyridines in common cross-coupling reactions, supported by experimental data and detailed protocols.
Theoretical Background: The Halogen's Impact on Reactivity
The reactivity of an aryl or heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the C-X (Carbon-Halogen) bond to the palladium(0) catalyst.[2] The energy required to cleave this bond is a critical factor, with weaker bonds generally leading to faster reactions under milder conditions.
The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[3][4][5]
This difference in bond strength is the fundamental reason why aryl bromides are typically more reactive than the corresponding chlorides.[6] Oxidative addition of a C-Br bond to a Pd(0) center is thermodynamically more favorable and kinetically faster than that of a C-Cl bond.
For 2-halopyridines, the pyridine nitrogen atom introduces an additional layer of complexity. Computational studies suggest the nitrogen atom can participate in the oxidative addition step, potentially stabilizing the transition state via a nucleophilic displacement mechanism, which is distinct from the concerted pathway often proposed for aryl halides.[7] Despite this, the inherent strength of the C-Cl bond compared to the C-Br bond remains the dominant factor governing their relative reactivity.
Visualizing the Core Mechanism and Experimental Approach
To understand the context of the data presented, it is essential to visualize the fundamental processes involved.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for comparing cross-coupling reactivity.
Data-Driven Comparison in Key Cross-Coupling Reactions
The general reactivity trend (Br > Cl) holds true across the most common palladium-catalyzed cross-coupling reactions. However, modern advancements in ligand and catalyst design have developed highly active systems capable of activating the more robust C-Cl bond, albeit often requiring more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. For 2-halopyridines, the difference in reactivity is pronounced.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (Microwave, 10 min) | 70 | [6] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (Microwave, 10 min) | Lower than Bromo | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 100 / 0.5 | 92 | [8] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd/SPhos | PivOK | iPrOAc | 100 / 24 | 93 | [9] |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂dba₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | Excellent | [10] |
Analysis: As the data indicates, 2-bromopyridines can often be coupled under milder conditions or with simpler catalytic systems (e.g., ligand-free) to achieve high yields.[6][8] While highly efficient systems exist for 2-chloropyridines, they frequently necessitate the use of specialized, electron-rich, and sterically bulky phosphine ligands (like SPhos) and higher temperatures to overcome the activation barrier of the C-Cl bond.[9]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. The reactivity difference between 2-bromo- and 2-chloropyridines is also significant in this transformation, often requiring distinct catalyst systems for optimal results.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | LHMDS | Pd Catalyst | LHMDS | Toluene | RT | High | [11] |
| 2-Chloropyridine | LHMDS | Pd Catalyst | LHMDS | Toluene | Not specified | High | [11] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 / 2 | 95 | [12] |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 18 | 85 | [12] |
| 2-Chloroquinoline | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 | Good | [13] |
Analysis: While both substrates can undergo successful amination, 2-chloropyridines generally require higher temperatures, longer reaction times, and often more sterically demanding ligands to achieve yields comparable to their bromo- counterparts.[12][13] The development of specialized ligands has been crucial in making C-Cl bond amination a viable synthetic route.[14]
Sonogashira Coupling
The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides. The reactivity trend is particularly stark in this reaction, with chlorides being significantly less reactive than bromides and iodides.[15]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 | [16] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 | [16] |
| 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92 | [17] |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [18] |
Analysis: The data clearly illustrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, resulting in significantly lower yields even with extended reaction times compared to 2-bromopyridine.[16] For this reason, 2-iodopyridines or 2-bromopyridines are the preferred substrates for this transformation whenever possible.[15][18]
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of 2-bromo- and 2-chloropyridines.
Objective: To compare the yield of 2-phenylpyridine starting from 2-bromopyridine and 2-chloropyridine.
Materials:
-
2-Bromopyridine or 2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[19]
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Using a syringe, add the anhydrous 1,4-dioxane (5 mL).
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the designated time (e.g., monitor by TLC or GC/MS every 2 hours for up to 24 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-phenylpyridine.
-
Determine the isolated yield and characterize the product by NMR and MS.
This protocol allows for a direct comparison by running two parallel reactions, one with each halide, under identical conditions.
Conclusion
The comparative reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is governed by the fundamental strength of the carbon-halogen bond.
-
2-Bromopyridines are generally more reactive substrates, readily undergoing oxidative addition under milder conditions with a broader range of catalysts. This makes them the preferred choice for reactions where sensitive functional groups are present or when mild conditions are paramount.
-
2-Chloropyridines are less reactive due to their stronger C-Cl bond. While historically challenging, significant advances in ligand technology have led to the development of highly active palladium catalyst systems that can effectively couple these substrates.[9] These reactions often require higher temperatures, longer reaction times, and specific, often proprietary, ligands.
For drug development professionals and researchers, the choice between a 2-bromo- and a 2-chloropyridine is a trade-off between reactivity and cost/availability. Chlorinated starting materials are often less expensive and more widely available. The development of robust catalytic systems for chlorides has therefore been a major advance, expanding the synthetic toolbox and making many complex molecules more accessible on a large scale. However, for initial discovery chemistry and small-scale synthesis, the higher reactivity and broader compatibility of bromides often make them the more practical and reliable choice.
References
- 1. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validating the Structure of 2-Bromo-6-methylisonicotinaldehyde through Nuclear Magnetic Resonance Spectroscopy
A Comparative Guide for Researchers
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular architecture. This guide provides a comprehensive validation of the structure of 2-Bromo-6-methylisonicotinaldehyde by comparing predicted ¹H and ¹³C NMR chemical shifts with anticipated experimental data, based on established substituent effects on the pyridine ring.
Predicted NMR Data for this compound
The chemical structure of this compound dictates a specific electronic environment for each proton and carbon atom, which in turn governs their characteristic chemical shifts in an NMR spectrum. Based on the known effects of bromo, methyl, and aldehyde substituents on a pyridine ring, a predicted NMR spectrum can be constructed.
¹H NMR Spectrum Prediction:
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two pyridine ring protons and the aldehyde proton, in addition to a signal for the methyl group protons in the aliphatic region.
-
Aldehyde Proton (H-7): The electron-withdrawing nature of the aldehyde group and the adjacent pyridine ring will significantly deshield this proton, placing its signal at a characteristically downfield position, likely between 9.9 and 10.1 ppm. This signal is expected to be a singlet.
-
Pyridine Ring Protons (H-3 and H-5): The two protons on the pyridine ring are in different electronic environments. The proton at position 3 (H-3) is ortho to the electron-withdrawing aldehyde group and meta to the bromine atom, while the proton at position 5 (H-5) is meta to both the aldehyde and bromo groups and ortho to the methyl group. This will result in two distinct signals in the aromatic region, likely appearing as singlets or very narrowly split doublets due to the absence of adjacent protons. H-3 is expected to be more deshielded than H-5, with predicted shifts around 8.0-8.2 ppm and 7.7-7.9 ppm, respectively.
-
Methyl Protons (H-8): The protons of the methyl group attached to the pyridine ring will resonate in the upfield region of the spectrum, typically between 2.5 and 2.7 ppm. This signal will appear as a singlet.
¹³C NMR Spectrum Prediction:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in this compound will have a unique chemical shift.
-
Aldehyde Carbonyl Carbon (C-7): The carbonyl carbon of the aldehyde group is highly deshielded and will appear at the most downfield position in the spectrum, anticipated in the range of 190-193 ppm.
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the attached substituents and the nitrogen atom.
-
C-2 (ipso to Bromine): The carbon bearing the bromine atom is expected to be in the range of 142-145 ppm.
-
C-6 (ipso to Methyl): The carbon attached to the methyl group is predicted to be the most deshielded of the ring carbons due to the alpha-effect of the nitrogen and the methyl substituent, likely appearing around 160-163 ppm.
-
C-4 (ipso to Aldehyde): The carbon attached to the aldehyde group is expected around 138-141 ppm.
-
C-3 and C-5: These carbons are expected to resonate in the region of 125-135 ppm.
-
-
Methyl Carbon (C-8): The carbon of the methyl group will be the most shielded, appearing in the upfield region of the spectrum, typically between 23-26 ppm.
Data Presentation: Predicted vs. Experimental NMR
For a definitive structural validation, the predicted chemical shifts should be compared against experimentally acquired NMR data. The following tables provide a clear structure for this comparison.
Table 1: ¹H NMR Data Comparison for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| H-7 (-CHO) | 9.9 - 10.1 | Singlet | ||
| H-3 | 8.0 - 8.2 | Singlet | ||
| H-5 | 7.7 - 7.9 | Singlet | ||
| H-8 (-CH₃) | 2.5 - 2.7 | Singlet |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C-7 (-CHO) | 190 - 193 | |
| C-6 | 160 - 163 | |
| C-2 | 142 - 145 | |
| C-4 | 138 - 141 | |
| C-3 | 125 - 135 | |
| C-5 | 125 - 135 | |
| C-8 (-CH₃) | 23 - 26 |
Experimental Protocols
To acquire high-quality NMR data for this compound, the following standard experimental protocols should be followed.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS signal.
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.
-
-
Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal or TMS.
Visualization of the Validation Workflow
The logical flow of validating the structure of this compound using NMR can be visualized as follows:
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
By following this comprehensive guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for further studies and development. The close correlation between predicted and experimental NMR data provides unequivocal proof of the compound's identity and purity.
X-ray Crystal Structure Analysis: A Comparative Guide to 2-Bromo-6-methylisonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystal structure of 2-Bromo-6-methylisonicotinaldehyde and its analogues. Due to the limited availability of direct crystallographic data for this compound, this guide utilizes data from a closely related analogue, 2-bromo-p-tolualdehyde (2-bromo-4-methylbenzaldehyde), to provide insights into the expected structural characteristics and to draw comparisons with alternative analytical approaches.
Comparative Analysis of Crystal Structures
While the precise crystal structure of this compound is not publicly available, an analysis of its structural analogue, 2-bromo-p-tolualdehyde, provides valuable comparative data. 2-bromo-p-tolualdehyde shares key substituent groups—a bromine atom and a methyl group—attached to an aromatic aldehyde, offering a solid foundation for understanding the potential solid-state conformation and packing of the target molecule.
The key difference lies in the aromatic core: a pyridine ring in the target molecule versus a benzene ring in the analogue. The presence of the nitrogen atom in the pyridine ring of this compound is expected to introduce significant differences in the crystal packing due to its ability to act as a hydrogen bond acceptor and its influence on the molecule's dipole moment. This would likely lead to different intermolecular interactions, such as C-H···N hydrogen bonds, which are not present in the carbocyclic analogue.
Quantitative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for 2-bromo-p-tolualdehyde. This data serves as a benchmark for what might be expected for derivatives of this compound.
| Parameter | 2-bromo-p-tolualdehyde (2-bromo-4-methylbenzaldehyde) |
| Chemical Formula | C₈H₇BrO |
| Molecular Weight | 199.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.4432 (8) |
| b (Å) | 3.9641 (3) |
| c (Å) | 16.8225 (11) |
| β (°) | 102.838 (1) |
| Volume (ų) | 744.03 (9) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.777 |
| Absorption Coefficient (mm⁻¹) | 5.45 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.38 x 0.33 x 0.25 |
| Temperature (K) | 125 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 1.7 |
| wR-factor (%) | 4.5 |
Alternative Analytical Techniques
Beyond single-crystal X-ray diffraction, several other techniques can provide valuable structural information, particularly when suitable crystals cannot be obtained.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Powder X-ray Diffraction (PXRD) | Provides information on the crystalline phases present in a bulk sample, unit cell parameters, and crystal purity. | Does not provide the detailed atomic coordinates and molecular conformation that single-crystal XRD does. It is, however, useful for identifying polymorphs and for quality control. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including connectivity and the chemical environment of atoms. | Offers complementary data on the solution-state conformation, which can differ from the solid-state structure determined by X-ray crystallography. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | Provides no information on the three-dimensional arrangement of atoms in the crystal lattice. |
| Infrared (IR) and Raman Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed structural information but can be used to confirm the presence of expected chemical bonds. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The diffraction pattern is recorded on a detector.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This yields a set of structure factor amplitudes.
-
Structure Solution: The "phase problem" is solved to determine the initial positions of the atoms in the unit cell. This can be achieved through various methods, such as direct methods, Patterson methods, or dual-space recycling.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.
-
Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.
Visualizing the Workflow
The following diagram illustrates the typical workflow for X-ray crystal structure analysis.
Caption: Experimental workflow for X-ray crystal structure analysis.
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of 2-aryl-6-methylisonicotinaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The choice of catalyst for this transformation is critical, as the substrate, 2-Bromo-6-methylisonicotinaldehyde, presents a sterically hindered environment around the reaction center due to the ortho-methyl group. This guide provides an objective comparison of different palladium-based catalyst systems for this specific Suzuki coupling, supported by experimental data to aid in catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound with various arylboronic acids is highly dependent on the catalyst system employed. Below is a summary of the performance of three distinct palladium-based catalysts under comparable reaction conditions.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst 1: Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[1] |
| Catalyst 2: Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High (Specific yield not reported, but analogous reactions are efficient) |
| Catalyst 3: PEPPSI™-IPr | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent (Specific yield not reported, but effective for hindered substrates)[2] |
Note: The yields for Catalyst 2 and 3 are inferred from their high efficiency in analogous Suzuki couplings of sterically hindered 2-bromopyridines. Direct experimental data for the specific substrate was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound using the compared catalyst systems are provided below.
Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This is a widely used, commercially available catalyst for Suzuki couplings.
Procedure:
A reaction vessel is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The vessel is then purged with an inert atmosphere (e.g., argon or nitrogen). A solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL) is added, followed by the addition of Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The reaction mixture is then heated to 90 °C and stirred for 8 hours, or until reaction completion is confirmed by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Catalyst System 2: Palladium(II) Acetate / SPhos
This system utilizes a bulky and electron-rich phosphine ligand (SPhos) which is particularly effective for sterically demanding substrates.
Procedure:
To a reaction vessel under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add toluene (5 mL) and stir for 10 minutes. To this pre-formed catalyst mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
Catalyst System 3: PEPPSI™-IPr
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable pre-catalysts that are highly active for a range of cross-coupling reactions.
Procedure:
In a reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol). Add a solvent mixture of DMF and water (e.g., 5:1, 6 mL). Finally, add the PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%). The vial is sealed and the mixture is heated to 80 °C for 6 hours. After the reaction is complete, it is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
Visualizing the Suzuki Coupling Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Reactivity Face-Off: 2-Bromo-6-methylisonicotinaldehyde vs. 2-Iodopyridines in Cross-Coupling and Nucleophilic Substitution Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Halogenated pyridines, in particular, serve as versatile synthons for the introduction of a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a detailed comparison of the reactivity of 2-Bromo-6-methylisonicotinaldehyde and 2-iodopyridines, offering researchers valuable insights for reaction planning and optimization.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines is predominantly governed by the carbon-halogen bond strength, with the general trend being I > Br > Cl > F. Consequently, 2-iodopyridines are generally more reactive than this compound in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 2-iodopyridines.
However, the presence of the electron-withdrawing aldehyde group and the electron-donating methyl group in this compound introduces nuances to its reactivity profile. The aldehyde group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, while the methyl group can exert a modest electronic and steric influence. In nucleophilic aromatic substitution (SNA_r) reactions, the relative reactivity can be influenced by the nature of the nucleophile and the reaction mechanism.
This guide will delve into a comparative analysis of these two classes of compounds across the most common synthetic transformations, supported by experimental data and detailed protocols.
Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions of 2-bromopyridines and 2-iodopyridines. While direct comparative data for this compound is limited, the data for other 2-bromopyridines provides a reasonable benchmark. The general trend of I > Br in reactivity is consistently observed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halide partner is a critical factor for the efficiency of the catalytic cycle.
| Feature | This compound (Representative) | 2-Iodopyridines (Representative) |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Typical Base | K₂CO₃, Cs₂CO₃ | Na₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene | DME, Toluene/H₂O |
| Typical Temperature | 80-110 °C | Room Temperature to 80 °C |
| Reported Yields | 70-95% | 85-98% |
Note: The data for this compound is extrapolated from data for similar 2-bromopyridines.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of valuable alkynylpyridines. The higher reactivity of 2-iodopyridines is particularly advantageous in this transformation.
| Feature | This compound (Representative) | 2-Iodopyridines (Representative) |
| Typical Catalyst | PdCl₂(PPh₃)₂, CuI | PdCl₂(PPh₃)₂, CuI |
| Typical Base | Et₃N, piperidine | Et₃N, DIPA |
| Typical Solvent | THF, DMF | THF, Toluene |
| Typical Temperature | 50-100 °C | Room Temperature to 60 °C |
| Reported Yields | 60-90% | 80-97% |
Note: The data for this compound is extrapolated from data for similar 2-bromopyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. While both substrates are viable, 2-iodopyridines often allow for more facile coupling.
| Feature | This compound (Representative) | 2-Iodopyridines (Representative) |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | Xantphos, BINAP | Xantphos, DavePhos |
| Typical Base | NaOtBu, K₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-110 °C | 60-100 °C |
| Reported Yields | 75-95% | 85-99% |
Note: The data for this compound is extrapolated from data for similar 2-bromopyridines.
Nucleophilic Aromatic Substitution (SNA_r)
In SNA_r reactions, the relative reactivity of 2-bromo and 2-iodo pyridines is less straightforward and can be dependent on the nature of the nucleophile and the rate-determining step of the reaction. For reactions where the cleavage of the carbon-halogen bond is rate-determining, the order of reactivity is typically I > Br. However, if the initial nucleophilic attack is the slow step, the electron-withdrawing nature of the halogen can play a more significant role, and this trend can be altered or even reversed.
The presence of the strongly electron-withdrawing aldehyde group at the 4-position of this compound significantly activates the pyridine ring towards nucleophilic attack, potentially enhancing its reactivity in SNA_r compared to a simple 2-iodopyridine.
| Feature | This compound | 2-Iodopyridines |
| Ring Activation | Strongly activated by the C4-aldehyde group. | Less activated (depending on other substituents). |
| Leaving Group Ability | Good (Bromide) | Excellent (Iodide) |
| Expected Reactivity | Potentially high due to strong ring activation. | High due to excellent leaving group ability. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
A mixture of the 2-halopyridine (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a 2-Halopyridine
To a solution of the 2-halopyridine (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (5 mL) is added. The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine
A mixture of the 2-halopyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is heated at 100 °C in a sealed tube for 18 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and a 2-iodopyridine as a synthetic precursor will ultimately depend on the specific requirements of the desired transformation. For rapid, high-yielding cross-coupling reactions under mild conditions, a 2-iodopyridine is generally the superior choice . The weaker C-I bond facilitates faster oxidative addition to the palladium catalyst, driving the catalytic cycle more efficiently.
However, This compound offers a unique combination of functionalities . The aldehyde group can be a handle for further transformations or can modulate the electronic properties of the pyridine ring to influence reactivity in other positions. In scenarios where the enhanced electrophilicity of the pyridine ring is desired, such as in certain nucleophilic aromatic substitution reactions, this compound may prove to be a more reactive substrate than a simple 2-iodopyridine.
Researchers should carefully consider the desired reaction outcome, the tolerance of other functional groups in the molecule, and the cost and availability of the starting materials when selecting their halopyridine substrate. This guide provides a foundational understanding to aid in making these critical decisions in the design and execution of synthetic routes.
Comparative Guide to the Mechanistic Studies of 2-Bromo-6-methylisonicotinaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-6-methylisonicotinaldehyde, a versatile bifunctional building block in organic synthesis. Its utility stems from the presence of both a reactive bromine atom, amenable to cross-coupling reactions, and an aldehyde functional group, which can undergo a variety of transformations. This document outlines the mechanistic pathways of its key reactions, compares its reactivity with alternative reagents, and provides detailed experimental protocols.
Overview of Reactivity
This compound possesses two primary sites of reactivity: the carbon-bromine bond at the 2-position of the pyridine ring and the carbonyl group of the isonicotinaldehyde moiety. The pyridine ring, being electron-deficient, influences the reactivity of both functional groups.
Reactions at the C-Br Bond: Cross-Coupling Reactions
The bromine atom on the electron-poor pyridine ring makes this position an excellent electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent.
-
Stille Coupling: This involves the reaction with an organotin compound.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling with an amine.
The general order of reactivity for aryl halides in these cross-coupling reactions is I > Br > OTf > Cl.[1] Consequently, this compound is expected to be more reactive than its chloro-analogue, 2-Chloro-6-methylisonicotinaldehyde. Studies on other halopyridines have confirmed that 2-chloropyridines are generally less reactive than the corresponding 2-bromopyridines in Suzuki-Miyaura coupling reactions.[2]
Reactions of the Aldehyde Group
The aldehyde functional group offers a gateway to numerous chemical transformations, including nucleophilic additions and olefination reactions.
-
Reduction: The aldehyde can be readily reduced to a primary alcohol.
-
Grignard Reaction: Addition of organomagnesium halides yields secondary alcohols.
-
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.[3][4]
Comparative Performance in Cross-Coupling Reactions
While direct side-by-side comparisons of this compound and its chloro-analogue under identical conditions are scarce in the literature, the established reactivity trends of halopyridines provide a strong basis for comparison.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound | 2-Chloro-6-methylisonicotinaldehyde (Alternative) | Supporting Data and Observations |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions often suffice. | Lower reactivity, often requires more forcing conditions (higher temperature, stronger base, more active catalyst). | Studies on 2-halopyridines show that bromides consistently give higher yields than chlorides under similar conditions.[2] Electron-withdrawing groups on the pyridine ring can enhance the reactivity of both halides. |
| Stille Coupling | Generally good reactivity. | Significantly lower reactivity. The C-Cl bond is less readily cleaved by the palladium catalyst. | The Stille reaction is known to be sensitive to the halide, with bromides being significantly more reactive than chlorides.[5][6] |
| Buchwald-Hartwig Amination | Readily undergoes amination with a variety of amines. | More challenging to couple, often requiring specialized ligands and harsher conditions. | Successful amination of 2-bromopyridines is well-documented.[7][8] The coupling of 2-chloropyridines typically necessitates more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. |
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound and its derivatives.
Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol is adapted from a procedure for the amination of 2-bromo-6-methylpyridine, a close structural analogue.[7]
-
Reagents:
-
2-Bromo-6-methylpyridine (1.0 eq)
-
Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 0.5 eq)
-
[Pd₂(dba)₃] (0.02 eq)
-
(±)-BINAP (0.04 eq)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon), add the 2-bromo-6-methylpyridine, amine, [Pd₂(dba)₃], (±)-BINAP, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80 °C with stirring for 4 hours.
-
Cool the reaction to room temperature and add diethyl ether.
-
Wash the organic mixture with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography. A 60% yield was reported for the reaction with (+/-)-trans-1,2-diaminocyclohexane.[7]
-
Suzuki-Miyaura Coupling of a 2-Halopyridine
This general procedure is based on the coupling of 2-halopyridines with phenylboronic acid.[2]
-
Reagents:
-
2-Halopyridine (e.g., this compound) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (1 mol%)
-
Benzimidazolium salt ligand (2 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF/H₂O (1:1 mixture, 6 mL)
-
-
Procedure:
-
In a microwave vial, combine the 2-halopyridine, phenylboronic acid, Pd(OAc)₂, benzimidazolium salt ligand, and K₂CO₃.
-
Add the DMF/H₂O solvent mixture.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 10-30 minutes.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography. For 2-bromopyridine, a yield of 70% was achieved with a specific benzimidazolium salt ligand.[2]
-
Stille Coupling of an Aryl Halide
This is a general protocol for the Stille coupling.[9]
-
Reagents:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Organotin reagent (e.g., tributyl(phenyl)stannane) (1.15 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
CuI (0.1 eq)
-
LiCl (5.3 eq)
-
DMF (anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Add anhydrous DMF and purge the flask with argon for 10 minutes.
-
Add the organotin reagent via syringe.
-
Heat the reaction mixture at an appropriate temperature (e.g., 40-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into an aqueous solution of NH₃·H₂O and extract with an organic solvent (e.g., hexane or ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
-
Sodium Borohydride Reduction of the Aldehyde
This is a standard procedure for the reduction of an aldehyde to a primary alcohol.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the alcohol product.
-
Mechanistic Visualizations
The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and the workflow for a typical reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Electronic Properties of 2-Bromo-6-methylisonicotinaldehyde and Structurally Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the calculated electronic properties of 2-Bromo-6-methylisonicotinaldehyde and two structurally related pyridine derivatives: 2-Bromo-6-methylpyridine and 6-Methyl-isonicotinaldehyde. Due to the limited availability of direct experimental data for this compound, this comparison relies on computational studies to predict and evaluate key electronic parameters. The insights derived from this analysis are valuable for understanding the structure-property relationships of this class of compounds, which is crucial for applications in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative with potential applications as a versatile synthetic intermediate in the development of novel pharmaceuticals and functional materials. The presence of an electron-withdrawing bromine atom and an aldehyde group, along with an electron-donating methyl group, creates a unique electronic profile that governs its reactivity and intermolecular interactions. Understanding the electronic properties of this molecule is therefore essential for predicting its behavior in chemical reactions and biological systems.
This guide employs Density Functional Theory (DFT), a powerful computational method, to compare the electronic properties of this compound with those of its constituent fragments, 2-Bromo-6-methylpyridine and 6-Methyl-isonicotinaldehyde. This comparative approach allows for the elucidation of the individual and combined effects of the bromo and aldehyde functional groups on the electronic structure of the pyridine ring.
Computational Methodology
The electronic properties presented in this guide were calculated using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for the electronic structure of organic molecules, including substituted pyridines.
Experimental Protocol: Computational Details
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints.
-
Property Calculations: Following geometry optimization, the following electronic properties were calculated:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the electron-donating ability of a molecule.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the electron-accepting ability of a molecule.
-
HOMO-LUMO Gap (ΔE): Relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
-
Dipole Moment (μ): Measures the overall polarity of a molecule.
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
The workflow for these computational studies is illustrated in the following diagram:
A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. However, the choice of base is a critical parameter that can significantly impact the yield and success of the reaction, particularly with sensitive substrates such as 2-Bromo-6-methylisonicotinaldehyde. The presence of the aldehyde functionality necessitates a careful consideration of base strength to avoid unwanted side reactions.
This guide provides a comparative analysis of various bases used in the Buchwald-Hartwig amination of substrates structurally similar to this compound, offering valuable insights for reaction optimization. Due to the limited availability of data on the specific substrate, this comparison draws upon experimental results from closely related 2-bromopyridine derivatives.
Performance Comparison of Bases
The following table summarizes the performance of different bases in the Buchwald-Hartwig amination of 2-bromopyridine derivatives. It is important to note that the reaction conditions, including the palladium precursor, ligand, solvent, and temperature, vary across these examples and can influence the outcome.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [1] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [2] |
| DBU | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | Toluene or DMF | 100 | Hit/No-Hit | [3] |
| LiHMDS | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | - | 65 | 83 | |
| K₂CO₃ | 2,6-dichloro-N,N-diisopropylisonicotinamide | m-anisidine | Pd(OAc)₂ / (±)-BINAP | - | - | - | [4] |
| Cs₂CO₃ | 5-Bromo-2-formylpyridine | Piperidine-4-carboxylate | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 44.4 |
Note: "Hit/No-Hit" indicates a qualitative result from a high-throughput screening experiment where the formation of the product was observed but not quantified. The specific yield for the K₂CO₃ entry was not provided in the abstract. The Cs₂CO₃ example is on a substrate with a formyl group, which is highly relevant to this compound.
Experimental Workflow
The general experimental workflow for a Buchwald-Hartwig amination reaction is depicted below. This process involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and phosphine ligands.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
Below are detailed experimental protocols for selected examples from the comparison table, providing a practical basis for designing experiments.
Protocol 1: Amination of 2-Bromo-6-methylpyridine with NaOt-Bu
This protocol describes the reaction of a close structural analog to the target substrate, 2-Bromo-6-methylpyridine, with a diamine using sodium tert-butoxide as the base.
Materials:
-
2-Bromo-6-methylpyridine
-
(+/-)-trans-1,2-diaminocyclohexane
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask were added 2-bromo-6-methylpyridine (1.0 equiv), (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv), [Pd₂(dba)₃] (0.02 equiv), (±)-BINAP (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
The flask was evacuated and backfilled with argon.
-
Anhydrous toluene was added, and the resulting mixture was heated to 80 °C with stirring for 4 hours.
-
After cooling to room temperature, the reaction mixture was diluted with diethyl ether and washed sequentially with water and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.
Protocol 2: Amination of a 2-Bromopyridine Derivative with NaOt-Bu
This protocol details the amination of a piperazine-substituted 2-bromopyridine with a secondary amine using sodium tert-butoxide.
Materials:
-
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
-
N-methyl(phenyl)methanamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
A round-bottomed flask was charged with Pd(OAc)₂ (0.05 equiv), dppp (0.10 equiv), and NaOt-Bu (2.2 equiv).
-
The flask was purged with nitrogen for 5 minutes.
-
Anhydrous toluene was added, followed by tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) and N-methyl(phenyl)methanamine (1.2 equiv).
-
The reaction mixture was heated to reflux for 1 hour.
-
After cooling to room temperature, the suspension was directly subjected to column chromatography on silica gel to yield the aminated product.[2]
Protocol 3: High-Throughput Screening with DBU
This example illustrates the use of the organic base DBU in a high-throughput screening format for the amination of 2-bromopyridine.
General Conditions:
-
Aryl Halide: 2-Bromopyridine (1.0 equiv)
-
Amine: Aniline (1.2 equiv)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Catalyst: Pd₂(dba)₃
-
Ligand: XantPhos
-
Solvent: Toluene or DMF
-
Temperature: 100 °C
-
Time: 18 hours
Procedure:
The reactions were set up in 96-well plates using automated liquid handlers. The formation of the product was detected by GC-MS. While specific yields were not reported in this screening phase, the identification of "hits" indicates that DBU can be a viable, milder alternative to strong inorganic bases for the amination of 2-bromopyridines.[3]
Conclusion
The selection of an appropriate base is paramount for the successful Buchwald-Hartwig amination of this compound. Strong inorganic bases like NaOt-Bu have demonstrated high efficacy in the amination of structurally similar 2-bromo-6-methylpyridine, leading to good yields. However, given the base-sensitive nature of the aldehyde group, milder bases should also be considered.
The use of DBU presents a promising homogeneous and less harsh alternative, although optimization of the catalyst system and reaction conditions may be required to achieve high yields. For substrates that are particularly prone to base-mediated decomposition, weaker inorganic bases such as Cs₂CO₃ and K₂CO₃ are valuable options, as demonstrated in the amination of other functionalized halo-pyridines. The provided protocols offer a starting point for developing a robust and high-yielding amination of this compound, and careful screening of bases is recommended to identify the optimal conditions for this specific transformation.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
A Comparative Cost Analysis of Synthetic Pathways to 2-Bromo-6-methylisonicotinaldehyde
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed comparative analysis of different synthetic pathways to 2-Bromo-6-methylisonicotinaldehyde, a valuable building block in medicinal chemistry. We will explore two primary routes, starting from readily available precursors: 2,6-lutidine and 2-amino-6-methylpyridine. The analysis will encompass a breakdown of reagent costs, detailed experimental protocols, and a visual representation of each synthetic workflow.
Pathway 1: Synthesis from 2,6-Lutidine
This pathway commences with the bromination of 2,6-lutidine, followed by the selective oxidation of one of the methyl groups to an aldehyde.
Diagram of Pathway 1
Caption: Synthetic route starting from 2,6-Lutidine.
Cost Analysis: Pathway 1
The following table summarizes the estimated costs for the synthesis of this compound starting from 2,6-lutidine. Prices are based on bulk chemical supplier listings and may vary. The analysis assumes a theoretical 100% yield for cost calculation purposes; actual yields will influence the final cost per gram.
| Step | Reactant/Reagent | Supplier Example & Price (USD) | Molar Mass ( g/mol ) | Moles per mole of product | Cost per mole of product (USD) |
| 1. Bromination | 2,6-Lutidine | Sigma-Aldrich: $128/500mL (d=0.92) | 107.15 | 1 | $29.46 |
| N-Bromosuccinimide (NBS) | Chem-Impex: $320/5kg | 177.98 | 1.1 | $12.58 | |
| Benzoyl Peroxide (initiator) | Sigma-Aldrich: ~$50/100g | 242.23 | 0.02 | $0.24 | |
| Carbon Tetrachloride (solvent) | Not widely available due to toxicity, alternative solvents like acetonitrile or chlorobenzene would be used, impacting cost. | 153.82 | - | - | |
| 2. Oxidation (SeO2 Method) | 2-Bromo-6-methylpyridine | (Intermediate) | 172.02 | 1 | - |
| Selenium Dioxide (SeO2) | Sigma-Aldrich: $301/500g | 110.96 | 1.1 | $73.08 | |
| Dioxane (solvent) | Sigma-Aldrich: ~$100/1L | 88.11 | - | - | |
| Total Estimated Cost per mole | ~$115.36 | ||||
| Estimated Cost per gram | 185.01 | ~$0.62 |
Note: Solvent costs are significant and can vary based on the scale and recycling procedures.
Experimental Protocols: Pathway 1
Step 1: Synthesis of 2-Bromo-6-methylpyridine from 2,6-Lutidine
-
Materials: 2,6-Lutidine, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (or a suitable alternative solvent).
-
Procedure: To a solution of 2,6-lutidine (1 equiv.) in carbon tetrachloride, add N-bromosuccinimide (1.1 equiv.) and a catalytic amount of benzoyl peroxide. The mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by distillation or column chromatography to yield 2-bromo-6-methylpyridine.
Step 2: Oxidation of 2-Bromo-6-methylpyridine to this compound (Selenium Dioxide Method)
-
Materials: 2-Bromo-6-methylpyridine, Selenium Dioxide, Dioxane, Water.
-
Procedure: A mixture of 2-bromo-6-methylpyridine (1 equiv.) and selenium dioxide (1.1 equiv.) in aqueous dioxane is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the black selenium precipitate is filtered off, and the filtrate is concentrated. The residue is extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.
Pathway 2: Synthesis from 2-Amino-6-methylpyridine
This alternative pathway utilizes a Sandmeyer-type reaction to introduce the bromine atom, followed by oxidation of the methyl group.
Diagram of Pathway 2
Caption: Synthetic route starting from 2-Amino-6-methylpyridine.
Cost Analysis: Pathway 2
The following table outlines the estimated costs for synthesizing this compound from 2-amino-6-methylpyridine.
| Step | Reactant/Reagent | Supplier Example & Price (USD) | Molar Mass ( g/mol ) | Moles per mole of product | Cost per mole of product (USD) |
| 1. Bromination (Sandmeyer) | 2-Amino-6-methylpyridine | TCI Chemicals: ~$17/25g | 108.14 | 1 | $73.44 |
| Hydrobromic Acid (48%) | Strem Chemicals: $148/1kg | 80.91 | 2.5 | $29.94 | |
| Sodium Nitrite | Sigma-Aldrich: ~$50/500g | 69.00 | 1.2 | $4.14 | |
| Copper(I) Bromide | Sigma-Aldrich: ~$100/250g | 143.45 | 1.1 | $63.12 | |
| 2. Oxidation (KMnO4 Method) | 2-Bromo-6-methylpyridine | (Intermediate) | 172.02 | 1 | - |
| Potassium Permanganate (KMnO4) | Lab Alley: ~$66/500g | 158.03 | 2 | $41.72 | |
| Sulfuric Acid (concentrated) | Commodity chemical, low cost | 98.08 | - | - | |
| Total Estimated Cost per mole | ~$212.36 | ||||
| Estimated Cost per gram | 185.01 | ~$1.15 |
Experimental Protocols: Pathway 2
Step 1: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine (Sandmeyer Reaction) [1]
-
Materials: 2-Amino-6-methylpyridine, Hydrobromic acid (48%), Sodium Nitrite, Copper(I) Bromide, Ice.
-
Procedure: 2-Amino-6-methylpyridine (1 equiv.) is dissolved in aqueous hydrobromic acid (48%) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.2 equiv.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in hydrobromic acid. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is made alkaline and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, 2-bromo-6-methylpyridine, is purified by distillation.
Step 2: Oxidation of 2-Bromo-6-methylpyridine to this compound (Potassium Permanganate Method)
-
Materials: 2-Bromo-6-methylpyridine, Potassium Permanganate, Sulfuric Acid, Water.
-
Procedure: 2-Bromo-6-methylpyridine (1 equiv.) is dissolved in a mixture of water and concentrated sulfuric acid. The solution is heated, and potassium permanganate (2 equiv.) is added portion-wise, maintaining the reaction temperature. After the addition is complete, the mixture is heated for an additional period. The reaction is then cooled, and the manganese dioxide is filtered off. The filtrate is neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude aldehyde, which is then purified by column chromatography.
Comparison and Conclusion
| Pathway | Starting Material | Key Reactions | Estimated Cost per Gram (USD) | Advantages | Disadvantages |
| 1 | 2,6-Lutidine | Radical Bromination, Oxidation | ~$0.62 | More cost-effective starting material and reagents. Fewer steps if a one-pot oxidation can be optimized. | Use of toxic carbon tetrachloride (alternatives needed). Oxidation can sometimes be low-yielding or produce over-oxidized byproducts. |
| 2 | 2-Amino-6-methylpyridine | Diazotization/Sandmeyer, Oxidation | ~$1.15 | Well-established and reliable Sandmeyer reaction. | More expensive starting material. The Sandmeyer reaction involves handling of potentially unstable diazonium salts. |
Based on this preliminary cost analysis, Pathway 1, starting from 2,6-lutidine, appears to be the more economically viable route for the synthesis of this compound. The lower cost of the starting material and the reagents for the initial bromination step contribute significantly to its cost-effectiveness. However, the overall efficiency of this pathway is highly dependent on the yield and selectivity of the oxidation step. Further process optimization to improve the yield of the oxidation and to replace hazardous solvents would be crucial for large-scale production.
Pathway 2, while more expensive, relies on robust and well-documented reactions, which might be preferable for smaller-scale syntheses where reliability and predictability are of higher importance than raw material cost.
Researchers and drug development professionals should consider these factors—cost, scale, safety, and process robustness—when selecting the most appropriate synthetic route for their specific needs. The provided experimental protocols offer a starting point for laboratory-scale synthesis, which can be further optimized for improved efficiency and yield.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management
I. Hazard Assessment and Safety Precautions
Based on the hazard profiles of analogous compounds like 2-Bromo-6-methylpyridine and other brominated aromatics, 2-Bromo-6-methylisonicotinaldehyde should be handled with caution.[1][2] Key potential hazards and necessary precautions are summarized below.
Table 1: Summary of Potential Hazards and Recommended Safety Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[3] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Chemical-resistant gloves, lab coat.[3] | Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Safety goggles with side-shields or face shield.[1] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4] | Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[2] | Avoid breathing dust or vapors.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following protocol provides a general framework for its disposal.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification and Classification:
-
Treat all this compound waste (including pure compound, solutions, and contaminated materials) as hazardous waste.
-
Due to the presence of bromine, this compound falls under the category of halogenated organic waste.
-
-
Waste Segregation and Collection:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
Collect contaminated materials such as gloves, weighing paper, and pipette tips in a separate, clearly labeled container for solid hazardous waste.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any relevant hazard symbols (e.g., irritant, harmful).
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Keep the container away from heat, sparks, and open flames.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Do not allow the chemical to be released into the environment.[1]
-
In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container for disposal as hazardous waste.[4] Ensure adequate ventilation and wear appropriate PPE during cleanup.[4]
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-6-methylisonicotinaldehyde (CAS No. 1060805-89-1) was not available in the public domain at the time of this writing. The following guidance is based on the safety protocols for structurally similar chemicals, including brominated pyridines and aldehydes, and general principles of laboratory safety. It is imperative that a comprehensive risk assessment be conducted by qualified personnel before handling this substance.
Immediate Safety and Handling Precautions
This compound is a compound that should be handled with care due to its chemical structure, which suggests potential irritant and toxic properties. The presence of a bromine atom and an aldehyde group on a pyridine ring indicates that the substance may be harmful if inhaled, ingested, or comes into contact with skin.
Personal Protective Equipment (PPE):
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. This is a conservative recommendation and should be adapted based on a site-specific risk assessment.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield should be worn to protect against splashes and vapors. Standard safety glasses are not sufficient. |
| Hand | Chemically resistant gloves, such as nitrile or neoprene, should be worn. The breakthrough time of the glove material should be considered for the duration of the handling task. |
| Body | A flame-retardant lab coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | All handling of solid or volatile forms of this chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Ensure that a certified chemical fume hood is in proper working order.[1]
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Weighing and Transfer:
-
Handle the solid chemical in a fume hood to minimize inhalation of any dust particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
Close the container tightly immediately after use.[1]
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, cool the flask in an ice bath.
-
Keep the container with the solution covered to the extent possible to minimize the release of vapors.
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is 4°C, under a nitrogen atmosphere.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill Management:
-
In the event of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this chemical down the drain.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
